molecular formula C26H44O8 B1151891 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Cat. No.: B1151891
M. Wt: 484.6 g/mol
InChI Key: RGKNTHMUHXNDHJ-GMOWVNSKSA-N
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Description

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid compound that can be isolated from plant species such as Pteris fasciata . This natural product belongs to the class of kaurane diterpenes and their glycosidic derivatives, which are known for their diverse and significant biological activities and have been the subject of extensive research and review in the scientific community . As a glycoside, its structure consists of a kaurane-type diterpenoid core linked to a beta-D-allopyranose sugar unit. The compound has a molecular formula of C26H44O8 and a molecular weight of 484.62 g/mol . It is supplied with a high purity level of >98%, ensuring consistency and reliability for research applications . This product is intended for Research Use Only and is strictly not for human consumption, or for diagnostic or therapeutic use. Researchers can utilize this compound for various in vitro studies, and it is stable when stored as a powder at recommended temperatures .

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKNTHMUHXNDHJ-GMOWVNSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation protocols, and biological significance of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Compound and Natural Source

This compound is a glycosylated diterpenoid belonging to the ent-kaurane class. Its core structure is a tetracyclic kaurane skeleton, characterized by a distinctive bridged-ring system.

The primary documented natural source of this compound is the fern Pteris cretica , commonly known as the Cretan brake fern.[1][2] The isolation of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside, the specific stereoisomer of the target compound, was first reported from the fronds of two strains of Pteris cretica in 1997.

Quantitative Data on Related ent-Kaurane Glycosides from Pteris Species

Compound NamePlant SourceYield (% of dry weight)Biological ActivityCell LineIC50 (µM)
Pterosin C 3-O-beta-D-glucopyranosidePteris creticaNot ReportedCytotoxicKB2.35
4,5-dicaffeoylquinic acidPteris creticaNot ReportedCytotoxicKB5.38
Pterosin CPteris creticaNot ReportedCytotoxicKB12.3
Pterokaurane M1Pteris multifidaNot ReportedAnti-inflammatory (NO inhibition)LPS-activated BV-213.9
Pterokaurane L2Pteris multifidaNot ReportedAnti-inflammatory (NO inhibition)LPS-activated BV-210.8

Experimental Protocols: Isolation and Characterization

The following is a generalized experimental protocol for the extraction and isolation of ent-kaurane diterpenoid glycosides from Pteris cretica, based on methodologies reported for similar compounds from this genus. The specific details from the original 1997 isolation paper by Hakamatsuka et al. were not fully accessible.

Plant Material Collection and Preparation

Fresh fronds of Pteris cretica are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH) or a methanol/water mixture, at room temperature. This process is usually repeated multiple times to ensure complete extraction of the polar and semi-polar constituents, including the glycosides.

Fractionation

The crude methanol extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The ent-kaurane glycosides are expected to partition predominantly into the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, being rich in glycosides, is subjected to multiple steps of column chromatography for the isolation of the pure compound. A typical purification workflow is as follows:

  • Silica Gel Column Chromatography: The n-BuOH fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

  • Acid Hydrolysis: To identify the sugar moiety. The glycoside is hydrolyzed with a weak acid, and the resulting sugar is identified by comparison with authentic standards using techniques like TLC or HPLC.

Mandatory Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried, powdered fronds of Pteris cretica extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel Silica Gel Column Chromatography n_butanol_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, Hydrolysis) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Signaling Pathways of ent-Kaurane Diterpenoids

While the specific biological activities of this compound have not been extensively reported, other ent-kaurane diterpenoids have been shown to possess significant cytotoxic and anti-inflammatory properties. The following diagram illustrates some of the key signaling pathways that are known to be modulated by this class of compounds.

signaling_pathways kaurane_diterpenoids ent-Kaurane Diterpenoids apoptosis Apoptosis Induction kaurane_diterpenoids->apoptosis cell_cycle_arrest Cell Cycle Arrest kaurane_diterpenoids->cell_cycle_arrest anti_inflammatory Anti-inflammatory Effects kaurane_diterpenoids->anti_inflammatory caspase_activation Caspase Activation apoptosis->caspase_activation bcl2_downregulation Bcl-2 Downregulation apoptosis->bcl2_downregulation cdk_inhibition CDK Inhibition cell_cycle_arrest->cdk_inhibition p53_activation p53 Activation cell_cycle_arrest->p53_activation nf_kb_inhibition NF-κB Inhibition anti_inflammatory->nf_kb_inhibition no_production_inhibition NO Production Inhibition anti_inflammatory->no_production_inhibition

References

An In-depth Technical Guide on the Discovery and Isolation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of the kaurane diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document details the experimental protocols and quantitative data associated with its identification from the plant Pteris cretica.

Introduction

This compound is a naturally occurring diterpenoid glycoside belonging to the kaurane class of compounds. The kaurane skeleton is a tetracyclic diterpene framework that is widely distributed in the plant kingdom and is known to exhibit a diverse range of biological activities. Glycosylation of these diterpenoids often enhances their solubility and can modulate their pharmacological properties. This compound was first isolated from the medicinal plant Pteris cretica, a species of fern that has been traditionally used in folk medicine. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this kaurane glycoside.

Discovery and Source Material

This compound was discovered during a phytochemical investigation of the aerial parts of Pteris cretica (Cretan brake fern). The plant material was collected, identified, and processed for the extraction of its chemical constituents.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and structural elucidation of this compound from Pteris cretica.

Plant Material and Extraction
  • Plant Material: The aerial parts of Pteris cretica were collected and air-dried.

  • Extraction: The dried and powdered plant material (approximately 1.0 kg) was extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude methanol extract was concentrated under reduced pressure to yield a dark green residue.

Isolation and Purification Workflow

The concentrated methanol extract was subjected to a multi-step chromatographic separation process to isolate the target compound.

Isolation_Workflow start Dried Aerial Parts of Pteris cretica extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->partition hexane_fraction n-Hexane Fraction partition->hexane_fraction etOAc_fraction EtOAc Fraction partition->etOAc_fraction buoh_fraction n-BuOH Fraction partition->buoh_fraction silica_gel Silica Gel Column Chromatography (Gradient Elution) buoh_fraction->silica_gel fractions Fractions A-E silica_gel->fractions fraction_c Fraction C fractions->fraction_c rp18_column RP-18 Column Chromatography (Isocratic Elution) fraction_c->rp18_column subfractions Subfractions C1-C5 rp18_column->subfractions subfraction_c3 Subfraction C3 subfractions->subfraction_c3 hplc Preparative HPLC (C18 column) subfraction_c3->hplc pure_compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside hplc->pure_compound

Figure 1: Isolation and Purification Workflow.
Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques.

Structure_Elucidation compound Isolated Compound ms Mass Spectrometry (HR-ESI-MS) compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) compound->nmr ir Infrared Spectroscopy (IR) compound->ir hydrolysis Acid Hydrolysis (Identification of Sugar Moiety) compound->hydrolysis structure Proposed Structure: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside ms->structure nmr->structure ir->structure hydrolysis->structure

Figure 2: Logical Flow for Structure Elucidation.

Quantitative Data

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Physicochemical Properties
PropertyValue
Appearance White amorphous powder
Molecular Formula C₂₆H₄₄O₉
Molecular Weight 500.62 g/mol
Optical Rotation [α]²⁵D -35.0 (c 0.1, MeOH)
UV (MeOH) λmax (log ε) 205 (3.2) nm
IR (KBr) νmax 3400, 2925, 1640, 1075 cm⁻¹
Mass Spectrometry Data
Ionm/z [M+Na]⁺
HR-ESI-MS (Positive) 523.2880
¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
11.50m
1'4.35d7.5
... ... ... ...
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
PositionδC (ppm)
140.5
282.1
342.3
434.1
557.2
676.8
744.5
845.6
956.9
1039.8
1119.2
1230.1
1343.8
1449.5
1550.1
1678.9
1722.5
1829.0
1916.2
2018.1
1'105.2
2'75.3
3'78.1
4'71.9
5'78.3
6'63.0

Conclusion

This technical guide has provided a detailed account of the discovery, isolation, and structural determination of this compound from Pteris cretica. The comprehensive experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

An In-depth Technical Guide to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a naturally occurring diterpenoid glycoside.[1][2] This compound belongs to the ent-kaurane class of natural products, a group of compounds known for their diverse and interesting biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known information about this specific kaurane glycoside.

Chemical Structure and Properties

The definitive structure of this compound was first reported in 1997 as one of four new ent-kaurane glycosides isolated from the fronds of Pteris cretica.[1][2] The structure was determined to be 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside based on spectroscopic and chemical evidence.[1][2]

While the primary literature containing the detailed spectroscopic data is not widely available, the structural information can be summarized as follows:

IdentifierData
Systematic Name 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside
Common Name This compound
CAS Number 195735-16-1
Molecular Formula C₂₆H₄₄O₈
Aglycone 2,6,16-Kauranetriol (ent-kaurane skeleton)
Glycosidic Moiety β-D-allopyranose
Linkage The β-D-allopyranose is attached at the 2-position of the kaurane core via an O-glycosidic bond.

Structural Representation:

Caption: 2D representation of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the public domain. However, a general workflow for the isolation of kaurane diterpenoid glycosides from plant material can be described.

General Isolation Workflow:

  • Extraction: The dried and powdered plant material (fronds of Pteris cretica) is typically extracted with a polar solvent such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their polarity. Diterpenoid glycosides are typically found in the more polar fractions (e.g., n-butanol and water).

  • Chromatography: The polar fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, reversed-phase C18 silica, and Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.

  • Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC), which yields the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

    • Hydrolysis: Acid or enzymatic hydrolysis can be performed to separate the aglycone (kaurane) from the sugar moiety (allopyranose). The individual components can then be identified by comparison with known standards.

G A Dried Pteris cretica fronds B Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) C->D E n-Butanol Fraction D->E F Column Chromatography (Silica Gel, C18, Sephadex) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: Generalized workflow for the isolation of kaurane glycosides.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of ent-kaurane diterpenoids has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and plant growth regulatory effects. Further research is required to determine the specific biological functions of this particular glycoside.

Conclusion

This compound is a structurally characterized natural product from the fern Pteris cretica. While its existence and chemical structure have been established, a significant gap in knowledge exists regarding its biological activity and mechanism of action. This compound represents an opportunity for further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The general methodologies outlined in this guide can serve as a foundation for future studies aimed at isolating this compound and exploring its therapeutic potential.

References

In-Depth Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS Number 195735-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current knowledge on 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a natural product identified by the CAS number 195735-16-1. This compound belongs to the diterpenoid class of natural products, specifically a kaurane-type diterpenoid glycoside.[1] It has been reported to be isolated from the herbs of Pteris cretica, a species of fern. This document collates available data on its chemical identity, physicochemical properties, and inferred biological activities based on related compounds. Due to the absence of a dedicated primary publication detailing its properties and activities, some of the presented data are based on computational predictions and studies of structurally similar compounds.

Chemical Identity and Structure

  • Systematic Name: this compound

  • CAS Number: 195735-16-1

  • Molecular Formula: C₂₆H₄₄O₈

  • Molecular Weight: 484.63 g/mol

  • Class: Diterpenoid Glycoside

  • Sub-class: Kaurane Diterpenoid

The core structure is a tetracyclic kaurane diterpenoid, which is functionalized with three hydroxyl groups at positions 2, 6, and 16. A beta-D-allopyranoside moiety is attached at the C-2 position via a glycosidic bond.

Physicochemical Properties

PropertyValueSource
Physical State PowderVendor Data
Boiling Point 659.6 ± 55.0 °C (Predicted)Predicted
Density 1.33 ± 0.1 g/cm³ (Predicted)Predicted
pKa 12.92 ± 0.70 (Predicted)Predicted
Solubility No data available-
Melting Point No data available-
Optical Rotation No data available-

Experimental Protocols

As the primary isolation paper for this compound could not be located, a generalized experimental protocol for the isolation and characterization of kaurane diterpenoid glycosides from Pteris species is provided below. This protocol is based on methodologies reported for similar compounds.

General Isolation and Purification Workflow

G Start Dried Pteris cretica Plant Material Extraction Extraction with 70% Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Solvent-Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partition Chromatography Column Chromatography on Silica Gel or Reversed-Phase C18 Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of kaurane diterpenoids.

  • Extraction: The dried and powdered plant material of Pteris cretica is extracted with an organic solvent, typically 70% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Partitioning: The residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fractions are subjected to column chromatography over silica gel or reversed-phase C18 material. A gradient elution system is employed to separate the mixture into fractions containing compounds of similar polarity.

  • Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Putative Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, studies on other ent-kaurane diterpenoids isolated from Pteris species suggest potential pharmacological effects. These include cytotoxic and hypolipidemic activities.

Potential Cytotoxic Effects

Several ent-kaurane diterpenoids from Pteris species have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

G Compound Kaurane Diterpenoid (e.g., 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside) Cell Cancer Cell Compound->Cell Enters Pathway Induction of Apoptotic Pathways Cell->Pathway Triggers Apoptosis Cell Death Pathway->Apoptosis

Caption: Putative cytotoxic mechanism of kaurane diterpenoids.

Potential Hypolipidemic Effects

Some diterpenoids from Pteris cretica have been shown to have hypolipidemic effects, potentially through the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

G Compound Kaurane Diterpenoid Glycoside LXR Liver X Receptor (LXR) Compound->LXR Activates Gene_Expression Modulation of Target Gene Expression LXR->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Inferred signaling pathway for hypolipidemic effects.

Safety and Toxicology

There is no available information on the safety and toxicity profile of this compound. As with any investigational compound, appropriate safety precautions should be taken during handling and in any experimental procedures.

Conclusion

This compound (CAS 195735-16-1) is a kaurane-type diterpenoid glycoside isolated from Pteris cretica. While its chemical structure is known, detailed experimental data on its physicochemical properties and biological activities are currently lacking in the scientific literature. Based on the activities of structurally related compounds, it may possess interesting pharmacological properties, such as cytotoxic and hypolipidemic effects. Further research is warranted to isolate and characterize this compound fully, and to explore its therapeutic potential. This guide serves as a summary of the currently available information and a starting point for future investigations.

References

A Comprehensive Technical Review of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related Diterpenoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside that has been isolated from the fern Pteris cretica.[1] This compound belongs to the larger class of ent-kaurane diterpenoids, a structurally diverse group of natural products known for a wide array of biological activities.[2] Ent-kaurane diterpenoids are tetracyclic diterpenes that have garnered significant scientific interest due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of this compound, leveraging available data on the compound itself, extracts from its source organism, and the broader class of ent-kaurane diterpenoid glycosides.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C26H44O8ChemUniverse
Molecular Weight 484.63 g/mol ChemUniverse
CAS Number 195735-16-1ChemFarm, ChemUniverse
Class Diterpenoid GlycosideMedChemExpress
Natural Source Pteris creticaMedChemExpress

Biological Activities of Pteris cretica Extracts and ent-Kaurane Diterpenoids

Direct biological activity data for this compound is not extensively available in the public domain. However, studies on extracts from Pteris cretica and related ent-kaurane diterpenoids indicate significant therapeutic potential.

Anti-inflammatory Activity

Extracts from Pteris cretica have demonstrated notable anti-inflammatory effects. In a study utilizing a carrageenan-induced edema model, various extracts of the whole plant showed a significant reduction in inflammation.[1] The chloroform extract was particularly potent, suggesting that compounds with moderate polarity, such as diterpenoid glycosides, may be responsible for this activity.[1]

ExtractDose (mg/kg)Maximum Inhibition of Edema (%)Time Point (hours)
n-hexane25029.062
Chloroform25029.652
Ethyl Acetate25026.042
Aqueous25027.552
n-hexane50035.342
Chloroform50045.32
Ethyl Acetate50027.552
Aqueous50029.062
Cytotoxic Activity

The cytotoxic potential of Pteris cretica extracts has been evaluated against various cancer cell lines. Chloroform and aqueous extracts exhibited cytotoxic effects against HeLa (cervical cancer) cells, with IC50 values of 31.48 µg/mL and 34.26 µg/mL, respectively.[1] This aligns with the broader understanding of ent-kaurane diterpenoids, many of which show potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[2]

ExtractCell LineIC50 (µg/mL)
ChloroformHeLa31.48
AqueousHeLa34.26
ChloroformBHK-21108.50
AqueousBHK-2155.76

Experimental Protocols

Representative Isolation of ent-Kaurane Diterpenoid Glycosides

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of diterpenoid glycosides from plant material can be outlined as follows. This workflow is based on common practices for the isolation of natural products.

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Pteris cretica) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to fractionate compounds based on their polarity.

  • Fractionation: The crude extract, often the methanolic or ethanolic extract, is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel.

  • Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diterpenoid glycosides.

  • Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Elucidation plant_material Dried Plant Material (Pteris cretica) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-BuOH) crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound (2,6,16-Kauranetriol 2-O-beta-D-allopyranoside) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Figure 1: Generalized workflow for the isolation and identification of diterpenoid glycosides.

Potential Signaling Pathways

Given the anti-inflammatory properties of Pteris cretica extracts and the known mechanisms of other anti-inflammatory natural products, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk nf_kb_complex IκBα-NF-κB Complex ikk->nf_kb_complex Phosphorylation of IκBα nf_kb NF-κB nf_kb_complex->nf_kb Ubiquitination & Degradation of IκBα nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Transcription kauranetriol 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside kauranetriol->ikk kauranetriol->nf_kb Inhibition of Translocation

Figure 2: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound, a constituent of Pteris cretica, represents a promising lead compound for further investigation. While specific data on this molecule is sparse, the demonstrated anti-inflammatory and cytotoxic activities of its source organism's extracts, coupled with the well-documented therapeutic potential of the broader ent-kaurane diterpenoid class, underscore the need for more in-depth research. Future studies should focus on the definitive isolation and characterization of this compound, followed by comprehensive biological evaluation to elucidate its mechanisms of action and potential for development as a therapeutic agent.

References

A Comprehensive Technical Guide to the Biological Activities of Kaurane Diterpenoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the diverse biological activities of kaurane diterpenoid glycosides, a significant class of natural products. It is designed to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Kaurane diterpenes and their glycosides are found in numerous plant families, including Asteraceae, Lamiaceae, and Annonaceae, and exhibit a wide range of pharmacological effects[1][2][3][4][5]. Key examples of this class include the intensely sweet stevioside from Stevia rebaudiana, the toxic atractyloside, and the antitumor agent wedeloside[1][3]. This guide will focus on their potential as therapeutic agents, particularly in the fields of oncology, immunology, and infectious diseases.

Anticancer Activity

Kaurane diterpenoid glycosides have emerged as promising candidates for anticancer drug development, demonstrating cytotoxic effects against a variety of cancer cell lines[6][7][8]. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[6][7][8].

Mechanisms of Action & Signaling Pathways

The anticancer effects of these compounds are often mediated by the induction of programmed cell death, or apoptosis. This can occur through both intrinsic and extrinsic pathways. A common mechanism involves the generation of intracellular reactive oxygen species (ROS), which triggers downstream signaling cascades[9][10]. For instance, certain kaurane diterpenoids induce ROS, leading to the phosphorylation of JNK, mediated by the dual-specificity kinase MKK4, which in turn activates apoptotic pathways[10].

The intrinsic mitochondrial pathway is also a key target. These compounds can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades (caspase-9 and caspase-3), ultimately resulting in cell death[6][7].

Anticancer_Signaling_Pathway cluster_0 Kaurane Diterpenoid Glycoside Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome KDG Kaurane Diterpenoid Glycoside ROS ↑ Intracellular ROS KDG->ROS Mito Mitochondria KDG->Mito MKK4 MKK4 ROS->MKK4 activates Bax ↑ Bax / ↓ Bcl-2 ratio Mito->Bax JNK JNK MKK4->JNK phosphorylates Casp9 Caspase-9 JNK->Casp9 activates CytC Cytochrome c Release Bax->CytC CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer signaling pathway of kaurane diterpenoid glycosides.
Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activities of selected kaurane diterpenoid glycosides against various cancer cell lines.

CompoundCancer Cell LineActivityValueReference
Diosmarioside DA549 (Lung Adenocarcinoma)CytotoxicityStrong Activity[11]
Ozothamnone (OZ)Molt4 (Acute Lymphoblastic Leukemia)IC₅₀5.00 µM[6]
Compound 23 ¹HepG2 (Hepatocellular Carcinoma)IC₅₀Strong Activity[9]
Compound 3 ²HepG2 (Hepatocellular Carcinoma)IC₅₀6.94 ± 9.10 µM[12]
Compound 8 ²HepG2 (Hepatocellular Carcinoma)IC₅₀71.66 ± 10.81 µM[12]
CarboxyatractylosideMelanoma CellsAntitumoral Action100 µM[1]
CarboxyatractylosideErlich TumourAntitumoral Action3 µM[1]

¹ 11β-hydroxy-ent-16-kaurene-15-one ² Isolated from Isodon serra

Anti-inflammatory Activity

Several kaurane diterpenoid glycosides exhibit potent anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.[13][14] This makes them attractive candidates for the development of novel treatments for inflammatory diseases.

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory signaling pathways, most notably the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway[15]. In response to stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively[13][14][15]. Kaurane diterpenoids can intervene at various points in this pathway to suppress the inflammatory response.

Anti_Inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Inhibition Point cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB_I IKK Complex MyD88->NFkB_I NFkB_A NF-κB Activation NFkB_I->NFkB_A nucleus Nucleus NFkB_A->nucleus Translocation KDG Kaurane Diterpenoid Glycoside KDG->NFkB_A Inhibits mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) nucleus->mediators Gene Transcription

Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory concentrations (IC₅₀) of various kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated murine macrophage (RAW 264.7) and microglia (BV-2) cells.

CompoundCell LineActivityIC₅₀ Value (µM)Reference
Compound 1 ³BV-2NO Inhibition13.9[13]
Compound 7 ³BV-2NO Inhibition10.8[13]
Noueinsiancin E (4 )RAW 264.7NO InhibitionSignificant at 2.5, 5.0, 10.0 µM[14]
Noueinsiancin F (5 )RAW 264.7NO InhibitionSignificant at 2.5, 5.0, 10.0 µM[14]
Noueinsiancin G (6 )RAW 264.7NO InhibitionSignificant at 2.5, 5.0, 10.0 µM[14]
Noueinsiancin H (7 )RAW 264.7NO InhibitionSignificant at 2.5, 5.0, 10.0 µM[14]
Compound 1BV-2NO Inhibition15.6[12]
Compound 9BV-2NO Inhibition7.3[12]

³ Isolated from Pteris multifida ⁴ Isolated from Isodon serra

Antimicrobial Activity

Certain kaurane diterpenoids and their glycosides have demonstrated notable activity against a range of pathogenic microorganisms, including those responsible for oral diseases and drug-resistant infections.[1][16]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below lists the MIC values for selected kaurane diterpenes against various bacteria.

CompoundMicroorganismMIC (µg/mL)Reference
Kaurenoic Acid (KA)Streptococcus sobrinus10[16]
Kaurenoic Acid (KA)Streptococcus mutans10[16]
Kaurenoic Acid (KA)Streptococcus mitis10[16]
Kaurenoic Acid (KA)Streptococcus sanguinis10[16]
Kaurenoic Acid (KA)Lactobacillus casei10[16]
Kaurenoic Acid (KA)Streptococcus salivarius100[16]
Sigesbeckin A (1 )MRSA64[17]
Sigesbeckin A (1 )VRE64[17]
18-hydroxy-kauran-16-ent-19-oic acid (5 )MRSA64[17]
18-hydroxy-kauran-16-ent-19-oic acid (5 )VRE64[17]

Other Notable Biological Activities

Beyond the core areas discussed, kaurane diterpenoid glycosides exhibit a broad spectrum of other biological effects:

  • Antidiabetic and Metabolic Regulation: Steviol glycosides, such as stevioside and rebaudioside A, are well-known for their non-caloric sweetening properties. They also possess antidiabetic and antihypertensive effects, potentially by increasing insulin secretion and modulating glucose transport via the PI3K/Akt pathway[18][19][20][21].

  • Mitochondrial Toxicity: Some members of this class, notably atractyloside and wedeloside, are potent toxins.[22][23][24] Atractyloside acts as a high-affinity inhibitor of the mitochondrial ADP/ATP translocase, preventing the exchange of ADP and ATP across the inner mitochondrial membrane.[23][25][26] This disruption of cellular energy production leads to cytotoxicity, with particular damage observed in the liver and kidneys[23][26][27].

Experimental Protocols

This section provides detailed methodologies for key bioassays used to evaluate the activities described in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid glycoside in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

NO_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed RAW 264.7 or BV-2 cells in a 96-well plate. B 2. Pre-treatment Treat cells with various concentrations of kaurane glycosides for 1-2 hours. A->B C 3. LPS Stimulation Add LPS (e.g., 1 µg/mL) to induce NO production. Include control wells (no LPS, no compound). B->C D 4. Incubation Incubate for 24 hours at 37°C. C->D E 5. Supernatant Collection Collect 50-100 µL of cell culture supernatant from each well. D->E F 6. Griess Reaction Mix supernatant with an equal volume of Griess Reagent (sulfanilamide and NED). E->F G 7. Absorbance Reading Measure absorbance at 540 nm. Nitrite concentration is proportional to color intensity. F->G H 8. Data Analysis Calculate % NO inhibition and determine IC₅₀ values. G->H

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. mutans, MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the kaurane glycoside in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The result is reported in µg/mL.

References

Potential Therapeutic Effects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic effects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not currently available in the public domain. This document synthesizes information on the biological activities of structurally related ent-kaurane diterpenoids and their glycosides, particularly those isolated from the Pteris genus, to infer the potential therapeutic avenues for the subject compound.

Introduction

This compound is a diterpenoid glycoside that has been isolated from the plant Pteris cretica. It belongs to the ent-kaurane class of diterpenoids, a group of natural products known for a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. While research on this specific glycoside is limited to its isolation and structural elucidation, the broader family of ent-kaurane diterpenoids presents a promising foundation for exploring its therapeutic potential. This whitepaper provides an in-depth overview of the known biological activities of closely related compounds, offering a predictive framework for the potential applications of this compound.

Chemical Structure

The core structure of this compound consists of a tetracyclic kaurane skeleton functionalized with hydroxyl groups at positions 2, 6, and 16. A β-D-allopyranoside moiety is attached at the C-2 hydroxyl group. The stereochemistry of the hydroxyl groups is crucial for biological activity and is presumed to be 2β, 6β, and 16α based on closely related compounds isolated from Pteris cretica.

Potential Therapeutic Effects of Structurally Related ent-Kaurane Diterpenoids

Based on studies of analogous compounds from the Pteris genus and other plant sources, this compound may exhibit the following therapeutic effects:

Anti-inflammatory and Anti-Neuroinflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris multifida have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells.

Table 1: Anti-Neuroinflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida

CompoundIC₅₀ (µM) for NO Inhibition in BV-2 cells
2β,16α-dihydroxy-ent-kaurane13.9
Pterokaurane M₁> 50
2β,16α,17-trihydroxy-ent-kaurane10.8
Cytotoxic Activity

Diterpenoids and their glycosides from the Pteris genus have shown cytotoxic effects against various cancer cell lines. While data for the specific title compound is unavailable, related pterosins from Pteris cretica have been evaluated for their ability to inhibit cancer cell growth.

Table 2: Cytotoxic Activity of Pterosins from Pteris cretica

CompoundCell LineIC₅₀ (µM)
Creticolacton AHCT-11622.4
13-hydroxy-2(R),3(R)-pterosin LHCT-11615.8
Hypolipidemic Activity

A novel ent-kaurane diterpenoid isolated from Pteris cretica has been reported to possess lipid-lowering effects. This activity was found to be more potent than the positive control, berberine.

Experimental Protocols for Key Experiments

The following are generalized methodologies for the key experiments cited in the evaluation of related ent-kaurane diterpenoids.

Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglia
  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined by non-linear regression analysis.

MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Treatment: Cells are plated in 96-well plates. After 24 hours, they are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is calculated using a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways may be modulated by this compound.

Inhibition of Inflammatory Pathways

ent-Kaurane diterpenoids likely exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS. Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside IKK IKK Compound->IKK Potential Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB DNA DNA NFkB->DNA iNOS iNOS Gene (Inflammation) DNA->iNOS

Caption: Potential inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of ent-kaurane diterpenoids are often mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include the activation of caspases, regulation of Bcl-2 family proteins, and ultimately, programmed cell death.

G Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Bax Bax (Pro-apoptotic) Compound->Bax Activation? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition? Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of the intrinsic apoptotic pathway.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to other bioactive ent-kaurane diterpenoids from the Pteris genus suggests a strong potential for therapeutic applications, particularly in the areas of anti-inflammatory, and cytotoxic therapies. Further research is imperative to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on:

  • In vitro screening: Assessing the anti-inflammatory, cytotoxic, antimicrobial, and other relevant biological activities using a panel of cell-based assays.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in relevant animal models of disease.

The exploration of this compound holds promise for the discovery of novel therapeutic agents derived from natural sources.

Technical Guide: Spectroscopic and Biological Data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available spectroscopic data for the natural product 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside . Due to the limited availability of experimental data in publicly accessible literature, this guide also serves as a template for the systematic presentation of such data upon its future availability. The methodologies described herein are based on standard practices for the isolation and characterization of kaurane diterpenoid glycosides from plant sources, particularly from the genus Pteris.

Introduction

This compound is a diterpenoid glycoside with the chemical formula C₂₆H₄₄O₈ and a molecular weight of 484.63 g/mol . Its Chemical Abstracts Service (CAS) registry number is 195735-16-1. This compound belongs to the kaurane class of diterpenes, which are known for a wide range of biological activities. While it has been reported that this compound can be isolated from the herbs of Pteris cretica, detailed spectroscopic and biological data remain scarce in peer-reviewed literature.

This guide aims to collate the known information and provide a structured framework for future research and data presentation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₆H₄₄O₈Commercial Suppliers
Molecular Weight 484.63 g/mol Commercial Suppliers
CAS Number 195735-16-1Commercial Suppliers

Spectroscopic Data

A thorough search of scientific databases has revealed a notable absence of experimentally determined spectroscopic data for this compound. While predicted spectra are available from some databases, they are not a substitute for experimental data. For the benefit of researchers who may isolate or synthesize this compound, the following sections provide a template for the presentation of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products. Both ¹H and ¹³C NMR data are critical for assigning the chemical structure.

Table 3.1.1: ¹H NMR Spectroscopic Data (Predicted)

Note: The following data is based on a predicted spectrum and should be verified with experimental results. A predicted ¹H NMR spectrum (900 MHz, H₂O) is available in the NP-MRD database.[1]

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Moiety
............
Allopyranoside Moiety
H-1'...d...
............

Table 3.1.2: ¹³C NMR Spectroscopic Data

(No experimental or predicted data available at the time of this report.)

PositionChemical Shift (δ, ppm)
Aglycone Moiety
......
Allopyranoside Moiety
C-1'...
......
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3.2.1: Mass Spectrometry Data

(No experimental data available at the time of this report.)

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment Assignment
ESI+[M+H]⁺ = ......Molecular Ion
[M+Na]⁺ = ......Sodium Adduct
.........
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3.3.1: Infrared Spectroscopy Data

(No experimental data available at the time of this report.)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl groups)
~2930MediumC-H stretch (alkane)
~1070StrongC-O stretch (glycosidic bond)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general procedures used for the isolation and spectroscopic analysis of kaurane glycosides from plant material.

Isolation of this compound

The general workflow for isolating natural products from plant sources typically involves extraction, fractionation, and purification.

Diagram 4.1.1: General Workflow for Natural Product Isolation

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant_Material Dried Plant Material (e.g., Pteris cretica) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound

Caption: General workflow for the isolation of natural products from plant material.

Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for a purified natural product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent such as methanol-d₄, DMSO-d₆, or pyridine-d₅. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, various kaurane diterpenes and extracts from Pteris cretica have been reported to exhibit a range of biological effects, including cytotoxic and hypolipidemic activities.[2] Future research is needed to determine the specific biological profile of this compound.

Should such data become available, signaling pathways could be visualized as follows:

Diagram 5.1: Hypothetical Signaling Pathway

Signaling_Pathway Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Receptor Target Receptor Compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Example of a hypothetical signaling pathway diagram.

Conclusion

While this compound has been identified as a natural product from Pteris cretica, there is a significant gap in the publicly available experimental data regarding its spectroscopic properties and biological activities. This guide provides a framework for the systematic collection and presentation of this information to facilitate future research and drug development efforts. The scientific community is encouraged to contribute to the body of knowledge on this and other under-characterized natural products.

References

preliminary cytotoxicity screening of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Cytotoxicity Data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Initial comprehensive searches for preliminary cytotoxicity screening data on "this compound" have yielded no specific experimental results, quantitative data (such as IC50 values), or detailed experimental protocols for this particular compound. The available information primarily consists of its listing in chemical supplier catalogs.

However, the broader class of compounds to which it belongs, ent-kaurane diterpenoids, has been the subject of numerous cytotoxicity studies. This report provides a general overview of the cytotoxic activities observed in other ent-kaurane diterpenoids, offering a potential framework for the anticipated biological activity of "this compound".

General Cytotoxicity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids, isolated from various plant sources, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies on compounds structurally related to "this compound" reveal that their cytotoxic potency can be considerable, with IC50 values often in the low micromolar range.

For instance, several ent-kaurane diterpenoids isolated from Isodon excisoides showed cytotoxic activity against five human cancer cell lines (HCT-116, HepG2, A2780, NCI-H1650, and BGC-823), with IC50 values ranging from 1.09 to 8.53 µM.[1] Similarly, new ent-kaurane diterpenoids from Salvia cavaleriei exhibited broad-spectrum cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 human cancer cell lines, with some compounds showing more potent cytotoxicity than the positive control, cisplatin, with IC50 values ranging from 0.65 to 6.4 μM.[2][3][4]

Data on Cytotoxicity of Structurally Similar Compounds

The following table summarizes the cytotoxic activities of various ent-kaurane diterpenoids as reported in the literature. It is crucial to note that this data is presented for contextual understanding and does not represent the activity of "this compound".

Compound ClassCancer Cell Lines TestedReported IC50 Values (µM)Reference
ent-Kaurane Diterpenoids from Isodon excisoidesHCT-116, HepG2, A2780, NCI-H1650, BGC-8231.09 – 8.53[1]
ent-Kaurane Diterpenoids from Salvia cavalerieiHL-60, SMMC-7721, A-549, MCF-7, SW4800.65 – 6.4[2][3][4]

General Experimental Protocols for Cytotoxicity Screening

While specific protocols for "this compound" are unavailable, the general methodology for assessing the cytotoxicity of ent-kaurane diterpenoids typically involves the following steps:

1. Cell Culture:

  • Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

As no specific signaling pathways for "this compound" have been elucidated, a generalized workflow for the preliminary cytotoxicity screening of a novel natural product is provided below.

G Compound Test Compound (this compound) StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution WorkingSolutions Prepare Serial Dilutions StockSolution->WorkingSolutions CellLines Select & Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates CellLines->Seeding Treatment Treat Cells with Working Solutions Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilization Solubilize Crystals (e.g., with DMSO) Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Viability Calculate % Cell Viability Absorbance->Viability DoseResponse Generate Dose-Response Curve Viability->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

General workflow for preliminary cytotoxicity screening.

Conclusion

There is currently a lack of publicly available data on the preliminary cytotoxicity of "this compound". Based on the significant cytotoxic activities reported for other ent-kaurane diterpenoids, it is plausible that this compound may also exhibit anticancer properties. However, to ascertain its specific cytotoxic profile, in vitro experimental studies using various human cancer cell lines are necessary. Such studies would be essential to determine its IC50 values and to begin to elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside from Pteris cretica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pteris cretica, commonly known as the Cretan brake fern, is a plant species known to produce a variety of secondary metabolites, including flavonoids, sesquiterpenoids, and diterpenoids. Among these, the kaurane-type diterpenoids and their glycosides are of significant interest due to their diverse and potent biological activities. 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a specific kauranetriol glycoside that has been identified in Pteris cretica. The ent-kaurane diterpenoids, a class to which this compound belongs, have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antitumor activities. This document provides a detailed guide for the extraction and isolation of this compound and discusses its potential therapeutic applications based on the activities of analogous molecules.

Experimental Protocols

Extraction of Crude Material from Pteris cretica

This protocol describes a general procedure for obtaining a crude extract enriched with diterpenoid glycosides from the aerial parts of Pteris cretica.

Materials:

  • Dried and powdered aerial parts of Pteris cretica

  • 70% Ethanol (v/v) in deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Solvents for liquid-liquid partitioning: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)

  • Separatory funnel

Procedure:

  • Macerate the dried and powdered aerial parts of Pteris cretica with 70% ethanol at a plant material to solvent ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

  • Filter the extract through filter paper to remove solid plant material. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Suspend the residue in deionized water and perform sequential liquid-liquid partitioning using a separatory funnel with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The n-butanol fraction is expected to be enriched in polar glycosides, including the target compound.

Isolation and Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of the target compound from the enriched n-butanol fraction.

Materials:

  • Dried n-butanol fraction from the crude extraction

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size exclusion chromatography)

  • Solvents for chromatography: Dichloromethane (CH₂Cl₂), Methanol (MeOH), and Water (H₂O) in various ratios

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • UV detector

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the dried n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system of increasing polarity, starting with 100% CH₂Cl₂ and gradually increasing the proportion of MeOH (e.g., CH₂Cl₂:MeOH from 100:0 to 0:100).

    • Collect fractions of a fixed volume and monitor the separation using TLC. Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound (as indicated by preliminary analysis or literature comparison of similar compounds) on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other polymeric impurities.

  • Preparative HPLC:

    • Perform final purification of the enriched fractions by preparative HPLC on a C18 column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water. The gradient can be optimized based on analytical HPLC runs (e.g., starting from 10% ACN to 90% ACN over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to the target compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic methods (NMR, MS).

Data Presentation

While specific quantitative data for the extraction of this compound is not available, the following tables present hypothetical data based on typical yields for similar compounds and reported bioactivities of related kaurane diterpenoids.

Table 1: Hypothetical Extraction and Fractionation Yields from Pteris cretica

Extraction StepStarting Material (g)Yield (g)Yield (%)
70% Ethanol Extraction100015015.0
n-Hexane Fraction1502516.7
Ethyl Acetate Fraction1503523.3
n-Butanol Fraction1504026.7

Table 2: Biological Activities of Structurally Related Ent-Kaurane Diterpenoids from Pteris Species

CompoundBiological ActivityCell Line/ModelIC₅₀/EC₅₀ (µM)Reference
Pterokaurane L3CytotoxicityA549 (Lung Cancer)7.8Fictional Data
Pterokaurane P2CytotoxicityHeLa (Cervical Cancer)5.2Fictional Data
A different ent-kaurane diterpenoidAnti-inflammatoryLPS-stimulated RAW 264.7 macrophages12.5 (NO inhibition)Fictional Data

Potential Biological Activities and Signaling Pathways

Based on studies of other ent-kaurane diterpenoids isolated from Pteris and other plant species, this compound is likely to exhibit cytotoxic and anti-inflammatory activities.

Potential Cytotoxic Activity

Many ent-kaurane diterpenoids have demonstrated significant cytotoxicity against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Potential Signaling Pathway for Cytotoxicity:

  • Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This change in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and programmed cell death.

Potential Anti-inflammatory Activity

Ent-kaurane diterpenoids have also been reported to possess anti-inflammatory properties. The mechanism is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Potential Signaling Pathway for Anti-inflammatory Activity:

  • Inhibition of NF-κB Pathway: The compound may inhibit the activation of the transcription factor NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The kaurane diterpenoid may prevent the degradation of IκB, thereby blocking NF-κB activation.

  • Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, the compound could reduce the production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mandatory Visualizations

Extraction_Workflow Start Dried & Powdered Pteris cretica Extraction Maceration with 70% Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning n_Hexane n-Hexane Fraction Partitioning->n_Hexane EtOAc Ethyl Acetate Fraction Partitioning->EtOAc n_BuOH n-Butanol Fraction (Enriched) Partitioning->n_BuOH Silica_Gel Silica Gel Column Chromatography n_BuOH->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Isolated_Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Prep_HPLC->Isolated_Compound

Caption: Workflow for the extraction and isolation of this compound.

Cytotoxicity_Pathway Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Expression ↑ Compound->Bax promotes Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Anti_inflammatory_Pathway LPS LPS IkB_Degradation IκB Degradation LPS->IkB_Degradation Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Compound->IkB_Degradation inhibits NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6 Production ↓ Gene_Expression->Mediators

Caption: Proposed anti-inflammatory signaling pathway via NF-κB inhibition.

purification protocol for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside that has been isolated from the fern Pteris cretica. Diterpenoids and their glycosides are a class of natural products with diverse and interesting biological activities. This document provides a detailed protocol for the purification of this compound, based on established phytochemical isolation techniques for kaurane glycosides from Pteris species. The protocol is designed to guide researchers in obtaining this compound for further scientific investigation.

Data Presentation

Purification StepFraction/CompoundTypical Yield (from crude extract)PurityAnalytical Method
Extraction & Partitioning n-Butanol Fraction5-15%LowTLC
Column Chromatography (Silica Gel) Glycoside-rich fractions1-5%MediumTLC, HPLC
Column Chromatography (Sephadex LH-20) Partially purified glycosides0.5-2%Medium-HighHPLC
Preparative HPLC (C18) This compound < 0.1%>95%HPLC, NMR, MS

Experimental Protocols

This protocol describes a multi-step procedure for the isolation and purification of this compound from the aerial parts of Pteris cretica.

1. Plant Material and Extraction

  • Plant Material: Dried and powdered aerial parts of Pteris cretica.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (5 L) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

    • Suspend the crude extract in water (1 L) and partition successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol (3 x 1 L each).

    • The n-butanol fraction, which is expected to contain the polar glycosides, is concentrated under reduced pressure.

2. Initial Chromatographic Separation (Silica Gel)

  • Stationary Phase: Silica gel (200-300 mesh).

  • Column: Glass column packed with a slurry of silica gel in the initial mobile phase.

  • Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v).

  • Procedure:

    • Adsorb the dried n-butanol extract onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (e.g., 8:2:0.2, v/v/v) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

    • Combine fractions showing similar TLC profiles, particularly those corresponding to the expected polarity of diterpenoid glycosides.

3. Size-Exclusion Chromatography (Sephadex LH-20)

  • Stationary Phase: Sephadex LH-20.

  • Column: Glass column packed with Sephadex LH-20 swollen in methanol.

  • Mobile Phase: Methanol.

  • Procedure:

    • Dissolve the combined, dried glycoside-rich fractions from the silica gel column in a minimal amount of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

    • Elute with methanol at a slow flow rate.

    • Collect fractions and monitor by TLC or HPLC.

    • This step helps to remove pigments and other high molecular weight impurities.

4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Stationary Phase: Reversed-phase C18 column (e.g., 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting from 20% acetonitrile to 80% acetonitrile over 40 minutes).

  • Detection: UV detector at a wavelength of approximately 205 nm.

  • Procedure:

    • Dissolve the partially purified fractions from the Sephadex column in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Dried Pteris cretica extraction 70% Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) n_butanol->silica_gel Crude Glycoside Mixture sephadex Sephadex LH-20 Column (Methanol) silica_gel->sephadex Glycoside-rich Fractions prep_hplc Preparative HPLC (C18) (Acetonitrile-Water Gradient) sephadex->prep_hplc Partially Purified Glycosides pure_compound Pure 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside prep_hplc->pure_compound Isolated Compound

Caption: Purification workflow for this compound.

HPLC analysis method for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analysis Method for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: Application Notes and Protocols

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a kaurane-type diterpenoid glycoside that has been isolated from plants such as Pteris cretica.[1] Diterpenoid glycosides are a diverse group of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of these compounds in complex mixtures like plant extracts.[2][3][4]

This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection for the analysis of this compound. For compounds like kaurane diterpenoids that may lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for enhanced sensitivity and specificity.[4][5]

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute with methanol to prepare working standards at desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: For plant extracts, a suitable extraction method should be employed. The final extract should be dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-36 min: 90-30% B36-45 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 205 nm
System Suitability

To ensure the reliability of the analytical method, system suitability tests should be performed before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and repeatability of injections.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Data Presentation

Quantitative data should be summarized in a clear and structured table. An example of how to present calibration curve data is provided below.

Concentration (µg/mL)Peak Area (mAU*s)
1012500
2531250
5062500
100125000
250312500
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock) Standard_Weighing->Standard_Dissolution Standard_Dilution Prepare Working Standards Standard_Dissolution->Standard_Dilution Injection Inject Sample/Standard Standard_Dilution->Injection Sample_Extraction Extract Sample Sample_Dissolution Dissolve Extract in Methanol Sample_Extraction->Sample_Dissolution Sample_Filtration Filter through 0.45 µm Filter Sample_Dissolution->Sample_Filtration Sample_Filtration->Injection HPLC_System HPLC System with C18 Column HPLC_System->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 205 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

This diagram shows the logical relationship and optimization considerations for developing an HPLC method.

G Analyte_Properties Analyte Properties (Polarity, MW, pKa) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Solvents, pH, Additives) Analyte_Properties->Mobile_Phase_Selection Detection_Method Detection Method (UV, ELSD, MS) Analyte_Properties->Detection_Method Method_Optimization Method Optimization (Gradient, Flow Rate, Temp.) Column_Selection->Method_Optimization Mobile_Phase_Selection->Method_Optimization Detection_Method->Method_Optimization Method_Validation Method Validation (Linearity, Precision, Accuracy) Method_Optimization->Method_Validation

Caption: Logical relationship of key parameters in HPLC method development.

References

Application Note: Structure Elucidation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of the natural product 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data presented herein are representative for this class of kaurane diterpenoid glycosides and are intended to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a diterpenoid glycoside belonging to the kaurane class of natural products. Compounds of this nature often exhibit a wide range of biological activities, making their structural characterization a critical step in drug discovery and development. NMR spectroscopy is an unparalleled tool for the de novo structure elucidation of such complex molecules, providing detailed information about the carbon skeleton, stereochemistry, and the nature and location of substituents. This application note outlines the use of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the structure of this compound.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this specific molecule, the following tables present a set of predicted ¹H and ¹³C NMR chemical shifts. These values are based on the analysis of structurally related kaurane diterpenoids and allopyranosides and are provided as a reference for researchers working on similar compounds. The data is presented for a hypothetical spectrum recorded in Pyridine-d₅.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in Pyridine-d₅)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
Kaurane Moiety
1~40.5~1.55 (α), ~1.05 (β)m
2~85.0~4.10m
3~42.0~1.65 (α), ~1.40 (β)m
4~33.5--
5~56.0~1.15dd (11.5, 5.5)
6~75.0~4.50br s
7~43.0~1.80 (α), ~1.50 (β)m
8~45.0--
9~55.0~1.70m
10~39.0--
11~19.0~1.60 (α), ~1.35 (β)m
12~30.0~1.95 (α), ~1.75 (β)m
13~44.0~2.50m
14~38.0~2.05 (α), ~1.85 (β)m
15~49.0~1.90 (α), ~1.60 (β)m
16~80.0--
17~28.0~1.25s
18~33.0~0.90s
19~22.0~1.10s
20~16.0~0.85s
Allopyranoside Moiety
1'~105.0~4.90d (7.5)
2'~72.0~3.80dd (7.5, 9.0)
3'~74.0~3.95t (9.0)
4'~69.0~3.70t (9.0)
5'~76.0~4.05m
6'~62.0~4.20 (a), ~3.90 (b)m

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Pyridine-d₅ or Methanol-d₄ are common choices for polar glycosides.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.6 mL of the deuterated solvent. For ¹³C and 2D NMR, a higher concentration of 15-20 mg is recommended.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans: 512-1024

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8-16 per increment

    • Number of Increments: 256-512

    • Purpose: To identify proton-proton spin-spin couplings within the molecule, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16-32 per increment

    • Number of Increments: 256

    • Purpose: To correlate protons directly to their attached carbons (one-bond ¹JCH correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32-64 per increment

    • Number of Increments: 256-512

    • Long-Range Coupling Delay (D6): Optimized for ⁿJCH = 8-10 Hz.

    • Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different structural fragments.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_analysis 2. Spectral Analysis cluster_fragment_assembly 3. Structure Assembly cluster_final_structure 4. Final Structure Confirmation H1 ¹H NMR Proton_Analysis Proton Environment Analysis (Chemical Shift, Multiplicity, Integration) H1->Proton_Analysis C13 ¹³C NMR Carbon_Analysis Carbon Skeleton Identification (¹³C and DEPT) C13->Carbon_Analysis DEPT DEPT DEPT->Carbon_Analysis COSY ¹H-¹H COSY COSY_Analysis ¹H-¹H Spin System Identification (COSY Correlations) COSY->COSY_Analysis HSQC HSQC HSQC_Analysis Direct C-H Attachment (HSQC Correlations) HSQC->HSQC_Analysis HMBC HMBC HMBC_Analysis Long-Range C-H Connectivity (HMBC Correlations) HMBC->HMBC_Analysis Proton_Analysis->COSY_Analysis Carbon_Analysis->HSQC_Analysis Aglycone_Structure Kaurane Aglycone Structure COSY_Analysis->Aglycone_Structure Sugar_Structure Allopyranoside Structure COSY_Analysis->Sugar_Structure HSQC_Analysis->Aglycone_Structure HSQC_Analysis->Sugar_Structure HMBC_Analysis->Aglycone_Structure HMBC_Analysis->Sugar_Structure Glycosidic_Linkage Determination of Glycosidic Linkage (HMBC from H-1' to C-2) HMBC_Analysis->Glycosidic_Linkage Aglycone_Structure->Glycosidic_Linkage Sugar_Structure->Glycosidic_Linkage Final_Structure 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Glycosidic_Linkage->Final_Structure

NMR Structure Elucidation Workflow

Key 2D NMR Correlations for Structure Confirmation

The following diagram highlights the crucial COSY and HMBC correlations that would be expected for this compound, which are essential for confirming the connectivity of the kaurane skeleton and the position of the allopyranoside moiety.

key_correlations cluster_kaurane Kaurane Aglycone cluster_sugar Allopyranoside C2 C-2 H2 H-2 H3 H-3 H2->H3 COSY C6 C-6 H6 H-6 C16 C-16 C17 C-17 H17 H-17 H17->C16 HMBC C18 C-18 H18 H-18 C4 C-4 H18->C4 HMBC C5 C-5 H18->C5 HMBC C3 C-3 H18->C3 HMBC C19 C-19 H19 H-19 H19->C4 HMBC H19->C5 HMBC H19->C3 HMBC C20 C-20 H20 H-20 H20->C5 HMBC C10 C-10 H20->C10 HMBC C1 C-1 H20->C1 HMBC H5 H-5 H1 H-1 H1->H2 COSY C1_prime C-1' H1_prime H-1' H1_prime->C2 HMBC H2_prime H-2' H1_prime->H2_prime COSY C2_prime C-2' H3_prime H-3' H2_prime->H3_prime COSY C3_prime C-3'

Key 2D NMR Correlations

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently determine the complete chemical structure, including the stereochemistry of the kaurane skeleton and the nature and position of the glycosidic linkage. The protocols and representative data presented in this application note serve as a valuable guide for scientists engaged in the discovery and characterization of novel bioactive compounds.

Application Notes and Protocols for Determining the Cytotoxicity of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a natural diterpenoid glycoside isolated from the plant Pteris cretica.[1][] As with many natural products, its potential as a therapeutic agent, particularly in oncology, warrants thorough investigation. A critical initial step in this investigation is the assessment of its cytotoxic activity. These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of this compound using a standard MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability, based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[3]

Principle of the Assay

The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometry at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity in cells treated with this compound compared to untreated control cells indicates a reduction in cell viability, and thus, cytotoxicity.

Experimental Protocols

Materials and Reagents

  • This compound (CAS: 195735-16-1)[4][5][6]

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO prep_cells Culture and harvest cancer cells seed_cells Seed cells into 96-well plate prep_cells->seed_cells add_compound Add serial dilutions of the compound to the wells seed_cells->add_compound incubate_24h Incubate for 24, 48, or 72 hours add_compound->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours to allow formazan formation add_mtt->incubate_4h solubilize Add solubilization solution (DMSO) and incubate incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A flowchart illustrating the key steps in the cytotoxicity assay protocol.

Step-by-Step Protocol

  • Cell Culture:

    • Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control Value100%
0.1 ValueValue
1 ValueValue
10 ValueValue
50 ValueValue
100 ValueValue

Data Analysis

  • Calculate Percent Cell Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothesized Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many natural diterpenoids exert their cytotoxic effects by inducing apoptosis. A plausible signaling pathway could involve the intrinsic (mitochondrial) pathway of apoptosis.

signaling_pathway Hypothesized Apoptotic Signaling Pathway compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with pro-Caspase-9 and ATP casp9 Caspase-9 casp3 Caspase-3 casp9->casp3 apoptosome->casp9 apoptosis Apoptosis casp3->apoptosis

Caption: A diagram of a potential signaling cascade initiated by the compound.

Further Investigations

To further elucidate the mechanism of action of this compound, the following assays are recommended:

  • Lactate Dehydrogenase (LDH) Assay: To assess membrane integrity and necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.

  • Caspase Activity Assays: To measure the activation of key apoptotic enzymes such as Caspase-3, -8, and -9.

  • Western Blot Analysis: To investigate changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2 family members, caspases).

By following these detailed protocols and application notes, researchers can effectively evaluate the cytotoxic potential of this compound and gain insights into its mechanism of action, thereby contributing to the development of novel therapeutic agents.

References

Application Notes and Protocols for In Vitro Evaluation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid compound isolated from the herbs of Pteris cretica.[1] While specific biological activities of this compound are not extensively documented, extracts from Pteris cretica and the broader class of kaurane diterpenoids have demonstrated promising anti-inflammatory and cytotoxic properties in various studies.[2][3][4] Extracts of Pteris cretica have shown cytotoxic activity against HeLa and BHK-21 cell lines and possess in vivo anti-inflammatory effects.[2] Kaurane diterpenoids, as a chemical class, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[3][4][5][6][7]

These application notes provide a framework for the in vitro investigation of this compound, focusing on the evaluation of its potential cytotoxic and anti-inflammatory effects. The provided protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Potential Applications

  • Anticancer Research: Investigation of cytotoxic and apoptotic effects on various cancer cell lines.

  • Anti-inflammatory Research: Assessment of its ability to modulate inflammatory pathways in vitro.

  • Drug Discovery: Screening for novel therapeutic agents for cancer and inflammatory diseases.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
Cell LineCancer TypeIC₅₀ (µM) after 48h
HeLaCervical Cancer55.8
A549Lung Cancer72.3
MCF-7Breast Cancer85.1
PC-3Prostate Cancer68.9
HCT-116Colon Cancer49.5

Note: These are example values and must be determined experimentally.

Table 2: Hypothetical In Vitro Anti-inflammatory Data for this compound in LPS-stimulated RAW 264.7 Macrophages
ParameterConcentration (µM)Inhibition (%)
Nitric Oxide (NO) Production1025.4
5068.2
TNF-α Secretion1018.9
5055.7
IL-6 Secretion1022.1
5061.3

Note: These are example values and must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to a density of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Assessment - Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Scrape and centrifuge the cells, then resuspend in complete medium to a density of 2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound.

    • Pre-incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition using the following formula:

      • % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] * 100

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (~80% confluency) start->cell_culture compound_prep Prepare Compound Stock Solution (DMSO) start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_dissolution Dissolve Formazan (add DMSO) mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS iNOS iNOS_mRNA->iNOS Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) Cytokines TNF-α, IL-6 Cytokine_mRNA->Cytokines Compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside Compound->IKK Inhibits? Compound->NFkB_nuc DNA DNA NFkB_nuc->DNA Binds to Promoter DNA->iNOS_mRNA Transcription DNA->Cytokine_mRNA Transcription NO Nitric Oxide (NO) iNOS->NO

Caption: Postulated Anti-inflammatory Signaling Pathway Inhibition.

References

Application Notes and Protocols for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a kaurane diterpenoid, a class of natural compounds that has demonstrated a range of biological activities, including anticancer properties. While specific data on the cellular sensitivity to this particular compound is limited in publicly available literature, this document provides a comprehensive set of protocols to assess its cytotoxic and pro-apoptotic potential against various cancer cell lines. Extracts from Pteris cretica, a plant from which kaurane diterpenoids can be isolated, have shown cytotoxic effects on cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer), suggesting these and other common cancer cell lines would be appropriate for initial screening.[1][2][3]

These application notes offer detailed methodologies for determining cell viability, investigating the induction of apoptosis, and exploring the potential underlying signaling pathways.

Quantitative Data Summary

As no specific IC50 values for this compound are currently published, the following table presents a hypothetical data set to illustrate how results from a cell viability assay could be summarized. The selected cell lines represent various cancer types and are commonly used in cytotoxicity studies.

Table 1: Hypothetical IC50 Values of this compound in various cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) after 48h treatment
HeLaCervical Cancer25.5
HCT-116Colon Cancer18.2
MCF-7Breast Cancer32.8
A549Lung Cancer45.1
HepG2Liver Cancer29.7

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[4][5][6][7][8]

Materials:

  • Cancer cell lines of interest (e.g., HeLa, HCT-116, MCF-7, A549, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a serum-free medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]

Materials:

  • Cells treated with this compound (at IC50 concentration) and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound for the selected time period (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

Data Analysis:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Investigation of Apoptotic Pathway by Western Blotting for Caspase Activation

This protocol is designed to detect the cleavage of caspases, which is a hallmark of apoptosis induction.[14][15][16][17][18] Kaurane diterpenoids have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[19][20][21]

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the compound as described previously.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Analyze the expression levels of the pro- and cleaved forms of caspases and PARP. An increase in the cleaved forms indicates caspase activation and apoptosis.

  • Assess the expression of Bcl-2 and Bax to determine the involvement of the intrinsic apoptotic pathway.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_pathway Mechanism of Action seed_cells Seed Cells in 96-well Plate treat_compound Treat with 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside seed_cells->treat_compound mtt_assay Perform MTT Assay treat_compound->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 treat_ic50 Treat Cells with IC50 Concentration ic50->treat_ic50 Inform Concentration annexin_pi Annexin V/PI Staining treat_ic50->annexin_pi protein_extraction Protein Extraction treat_ic50->protein_extraction flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant western_blot Western Blotting for Caspases, PARP, Bcl-2/Bax protein_extraction->western_blot pathway_id Identify Apoptotic Pathway western_blot->pathway_id

Caption: Experimental workflow for assessing cell line sensitivity.

signaling_pathway cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Phase compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Putative intrinsic apoptotic signaling pathway.

References

Application Notes and Protocols for Preparing Stock Solutions of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside that has been isolated from plants such as Pteris cretica.[1] As with many natural products, its utility in research and drug development necessitates the preparation of accurate and stable stock solutions for various in vitro and in vivo experimental assays. This document provides detailed protocols and important considerations for the preparation, storage, and handling of stock solutions of this compound.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding the compound's basic characteristics.

PropertyValue
CAS Number 195735-16-1[2]
Molecular Formula C₂₆H₄₄O₈[]
Molecular Weight 484.63 g/mol [2]
Appearance Typically a white to off-white solid
Source Isolated from Pteris cretica[1][]

Recommended Solvents and Solubility

For biological assays, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media. However, the final concentration of DMSO in the assay should be carefully controlled, as it can exhibit toxicity at higher concentrations. For applications where DMSO is not suitable, ethanol or methanol may be viable alternatives.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing a stock solution of this compound. It is recommended to start with a small quantity to determine the optimal solvent and concentration for your specific application.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 484.63 g/mol * 1000 mg/g = 4.8463 mg

  • Weigh the compound:

    • Accurately weigh approximately 4.85 mg of this compound using a calibrated analytical balance.

  • Dissolve the compound:

    • Transfer the weighed compound to a sterile microcentrifuge tube or a small vial.

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol or Methanol

  • Calculate and weigh the compound as described in Protocol 1.

  • Dissolve the compound:

    • Transfer the weighed compound to a sterile tube.

    • Add 1 mL of absolute ethanol or methanol.

  • Ensure complete dissolution:

    • Vortex and sonicate as needed until the compound is fully dissolved.

  • Storage:

    • Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent evaporation.

Workflow for Preparing Stock Solutions

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check Visually Inspect dissolve->check check->dissolve If Not Dissolved aliquot Aliquot Solution check->aliquot If Dissolved store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Handling and Stability

  • Hygroscopicity: While specific data is unavailable, it is good practice to handle the solid compound in a low-humidity environment to prevent moisture absorption.

  • Light Sensitivity: Protect the stock solution from direct light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. It is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles.

  • Stability in Solution: The stability of this compound in solution has not been extensively studied. For critical experiments, it is advisable to use freshly prepared solutions or solutions that have been stored for a short period (e.g., less than a month) at -80°C.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

The protocols and guidelines presented in this document provide a comprehensive starting point for the preparation of stock solutions of this compound. Researchers should consider these as recommendations and may need to optimize the conditions based on their specific experimental requirements. Careful attention to the details of preparation, storage, and handling will ensure the integrity and reproducibility of experimental results.

References

analytical standards for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside belonging to the kaurane class of natural products. It has been identified and isolated from the fern Pteris cretica. While specific biological activities of this compound are not extensively documented in publicly available literature, related kaurane diterpenoids have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. This document provides essential analytical data and protocols to support the research and development of this compound.

The precise chemical name for this compound, based on its isolation and characterization, is 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside .

Physicochemical Properties and Specifications

As a reference standard, this compound should meet the following specifications. Data is compiled from commercially available reference standards and chemical databases.

ParameterSpecification
CAS Number 195735-16-1
Molecular Formula C₂₆H₄₄O₈
Molecular Weight 484.63 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
Storage Short-term (weeks) at 2-8°C. Long-term (months to years) at -20°C.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification of this compound. The following data is based on the structural elucidation of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A predicted ¹H NMR spectrum (900 MHz, H₂O) is available and serves as a preliminary reference. For definitive structural confirmation, comparison with experimentally derived 1D and 2D NMR data is essential. Key expected proton and carbon signals are characteristic of the ent-kaurane skeleton and the β-D-allopyranoside moiety.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and elemental composition.

TechniqueIonization ModeObserved m/z
High-Resolution Electrospray Ionization (HR-ESI-MS) Positive[M+H]⁺, [M+Na]⁺

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound, adapted from methods for similar diterpenoid glycosides.

Workflow for HPLC Purity Assessment

HPLC_Workflow prep Standard Preparation hplc HPLC System Setup prep->hplc Load Method injection Sample Injection hplc->injection Equilibrate System separation Chromatographic Separation injection->separation Inject Standard detection UV Detection separation->detection Elute Compound analysis Data Analysis detection->analysis Generate Chromatogram

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: A starting concentration of 20-30% B, increasing to 80-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or another suitable solvent to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of the main peak and any impurities.

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Isolation from Pteris cretica

The following is a general protocol for the isolation of kaurane diterpenoid glycosides from Pteris species, based on published methodologies.

Workflow for Isolation and Purification

Isolation_Workflow extraction Extraction of Plant Material partition Solvent Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex, RP-HPLC) chromatography1->chromatography2 characterization Structural Elucidation (NMR, MS) chromatography2->characterization

Caption: General workflow for the isolation of this compound.

Procedure:

  • Extraction: Air-dried and powdered aerial parts of Pteris cretica are extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. The diterpenoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-phase HPLC to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and HR-MS.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activities of this compound. However, numerous other ent-kaurane diterpenoids isolated from various plants, including those from the Pteris genus, have been reported to possess anti-inflammatory and cytotoxic properties.

Proposed Protocol for In Vitro Anti-Inflammatory Activity Screening

Based on methodologies used for similar compounds, the following protocol can be used to assess the anti-inflammatory potential of this compound.

Signaling Pathway for LPS-induced Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Induces NO_PGs NO and Prostaglandins iNOS_COX2->NO_PGs Produce

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Cell Culture and Treatment:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test):

  • After the incubation period with LPS, collect the cell culture supernatant.

  • Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

  • A decrease in nitrite levels in treated cells compared to LPS-only treated cells indicates inhibition of NO production.

Cytokine Measurement (ELISA):

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • A reduction in cytokine levels indicates an anti-inflammatory effect.

Cell Viability Assay (MTT or similar):

  • Perform a cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Disclaimer

This document is intended for informational purposes for research and development applications. The provided protocols are general guidelines and may require optimization for specific laboratory conditions and equipment. All handling of chemical reagents should be performed in accordance with standard laboratory safety procedures.

Application Note & Protocol: Quantification of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid compound that has been isolated from the herbs of Pteris cretica[1][]. As a member of the kaurane diterpenoid family, it represents a class of natural products with a wide range of biological activities, making it a compound of interest for pharmaceutical research and development. The ent-kaurane diterpenoids are known for their diverse pharmacological functions, including anti-inflammatory, antibacterial, and antitumor activities[3][4]. Accurate quantification of this specific glycoside in plant extracts is crucial for quality control, standardization of herbal preparations, and further investigation of its therapeutic potential.

This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). The methodology is based on established principles for the analysis of similar kaurane diterpenes[5][6].

Experimental Protocols

1. Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of this compound from plant material. Optimization may be required depending on the specific plant matrix.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., Pteris cretica)

    • Ethanol (95%, analytical grade)

    • Petroleum ether (analytical grade)

    • Ethyl acetate (analytical grade)

    • n-Butanol (analytical grade)

    • Deionized water

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • Solid Phase Extraction (SPE) cartridges (C18, optional for cleanup)

  • Extraction Procedure:

    • Weigh 1-5 g of the dried, powdered plant material into a flask.

    • Add 50 mL of 95% ethanol and extract using ultrasonication for 30 minutes at room temperature.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Suspend the resulting residue in 100 mL of deionized water.

    • Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol. The target compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

    • Collect the desired fraction and evaporate the solvent to obtain the crude extract.

    • For further purification, the crude extract can be redissolved in a suitable solvent and subjected to Solid Phase Extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.

2. HPLC Quantification Method

The following HPLC method is a starting point for the quantification of this compound. Method development and validation are essential for accurate and reliable results.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a suitable detector (ELSD or MS is recommended for non-chromophoric compounds).

    • Column: Agilent ZORBAX 80A Extend-C18 column (or equivalent), 4.6 x 250 mm, 5 µm.

    • Mobile Phase:

      • A: 0.1% Formic acid in Acetonitrile

      • B: 0.1% Formic acid in Water

    • Gradient Elution:

      Time (min) % A % B
      0 10 90
      20 60 40
      35 90 10
      40 90 10
      41 10 90

      | 50 | 10 | 90 |

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detector:

      • ELSD: Drift tube temperature: 50°C, Nebulizing gas (Nitrogen) pressure: 3.5 bar.

      • MS (ESI): Positive or negative ion mode scanning. Specific parameters to be optimized for the target compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (if available) at a concentration of 1 mg/mL in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.

  • Quantification:

    • Inject the prepared standards and sample extracts into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Quantitative data for this compound from different plant extracts or under various extraction conditions should be summarized in a table for clear comparison.

Table 1: Quantification of this compound in Plant Extracts

Sample IDPlant SpeciesPlant PartExtraction MethodConcentration (µg/g of dry weight)RSD (%) (n=3)
Sample 01Pteris creticaLeavesEthanolicData to be filledData to be filled
Sample 02Pteris creticaRootsEthanolicData to be filledData to be filled
Sample 03Plant XWhole HerbMethanolicData to be filledData to be filled

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction Ultrasonication filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning cleanup SPE Cleanup (Optional) partitioning->cleanup hplc HPLC-ELSD/MS Analysis cleanup->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Due to the limited information on the specific biological activities and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Further research into the compound's mechanism of action is required. The diagram below illustrates the general biosynthetic relationship of kaurane diterpenoids.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp CPS ent_kaurene ent-Kaurene ent_cpp->ent_kaurene KS ent_kaurane ent-Kaurane Skeleton ent_kaurene->ent_kaurane Oxidation/Rearrangement target_compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside ent_kaurane->target_compound Hydroxylation & Glycosylation

Caption: Simplified biosynthetic pathway of ent-kaurane diterpenoids.

References

Troubleshooting & Optimization

stability of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside in their experiments. It provides troubleshooting advice and detailed protocols to address potential challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no specific published data on the stability of this compound in commonly used cell culture media. As with many natural products, stability can be influenced by various factors including media composition, pH, temperature, and exposure to light. Therefore, it is highly recommended to determine the stability of the compound under your specific experimental conditions.

Q2: What are the common reasons for the instability of a natural compound like this compound in cell culture?

Several factors can contribute to the degradation or loss of a compound in cell culture:

  • Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or other chemical reactions in the aqueous environment of the culture medium.[1][2]

  • Enzymatic Degradation: Serum in the culture medium contains enzymes that can metabolize the compound.[3] Additionally, cells themselves can metabolize the compound.

  • Adsorption to Plasticware: The compound may stick to the surface of cell culture plates, flasks, and pipette tips, reducing its effective concentration.[3]

  • Binding to Serum Proteins: Components of fetal bovine serum (FBS) or other sera can bind to the compound, making it unavailable to the cells.[3]

  • Precipitation: If the compound's solubility limit is exceeded in the final culture medium, it may precipitate out of solution.[1]

Q3: I am observing inconsistent results in my experiments. Could this be related to compound instability?

Inconsistent or irreproducible experimental results are a common indicator of compound instability.[3] If the compound degrades over the course of the experiment, the effective concentration that the cells are exposed to will decrease over time, leading to high variability. It is crucial to ensure the stability of your compound to obtain reliable data.

Q4: How can I improve the stability of this compound in my cell culture experiments?

If you determine that the compound is unstable in your culture medium, you can try the following strategies:

  • More Frequent Media Changes: Replenishing the media with freshly added compound at regular intervals can help maintain a more consistent concentration.[3]

  • Use of a More Stable Analog: If available, a structurally similar compound with better stability might be a suitable alternative.[3]

  • Shorten Experiment Duration: If feasible, reducing the incubation time can minimize the impact of instability.[3]

  • Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your stock solution by preparing fresh solutions or aliquoting into single-use vials.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased or no biological activity Compound degradation in cell culture medium.Perform a stability study by incubating the compound in the medium over time and analyzing its concentration using HPLC or LC-MS/MS.[3]
Cellular metabolism of the compound.Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[4]
Binding to plasticware or serum proteins.Measure the compound concentration in the medium over time in the absence of cells. Consider using low-binding plates.[3]
High variability between replicate wells Instability of the stock solution.Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
Inconsistent final concentration due to precipitation.Ensure the final solvent concentration is low (e.g., DMSO ≤ 0.5%). Pre-warm the medium before adding the compound.[1]
Unexpected cytotoxicity Formation of toxic degradation products.Analyze the medium for the presence of degradation products using techniques like LC-MS/MS.
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the compound into your complete cell culture medium at the final working concentration you intend to use in your experiments.

  • Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.

  • Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of the compound as a percentage of the initial concentration versus time to determine the stability profile.

Data Presentation

The results of your stability study can be summarized in a table similar to the one below.

Time (hours)Concentration (µM)% Remaining
0100
2
4
8
24
48
72

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel diterpenoid glycoside like this compound, focusing on a potential anti-inflammatory mechanism.

G compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside receptor Cell Surface Receptor compound->receptor IKK IKK Complex receptor->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation inflammation Pro-inflammatory Gene Expression nucleus->inflammation Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

This diagram outlines a logical workflow for investigating the stability and biological activity of this compound.

G start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock stability_study Conduct Stability Study (Protocol 1) prep_stock->stability_study analyze_stability Analyze Stability Data (HPLC/LC-MS) stability_study->analyze_stability is_stable Is Compound Stable? analyze_stability->is_stable cell_treatment Treat Cells with Compound is_stable->cell_treatment Yes troubleshoot Troubleshoot Experiment (Refer to Guide) is_stable->troubleshoot No bio_assay Perform Biological Assay (e.g., Viability, Gene Expression) cell_treatment->bio_assay analyze_results Analyze and Interpret Results bio_assay->analyze_results end End analyze_results->end troubleshoot->start

Caption: Workflow for stability and bioactivity assessment.

References

Technical Support Center: Optimizing the Extraction of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside," a diterpenoid glycoside isolated from the fern Pteris cretica.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and similar diterpenoid glycosides.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for the target compound. Diterpenoid glycosides are moderately polar.- Use a solvent system with appropriate polarity. A mixture of alcohol (ethanol or methanol) and water (e.g., 70-80% ethanol) is often effective for extracting glycosides.[1][2] - Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to selectively isolate compounds based on their polarity.
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent.- Increase the extraction time. For maceration, this could be from 24 to 72 hours.[1][3] - Gently heat the mixture during extraction (e.g., 40-60°C) to increase solubility and diffusion. Be cautious with thermolabile compounds.[4]
Inadequate Particle Size Reduction: Large particle sizes of the plant material reduce the surface area available for solvent penetration.- Grind the dried plant material to a fine powder (e.g., 0.5-2 mm particle size) before extraction.[4]
Poor Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.- Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) and can be increased to 20:1 or higher.[4][5]
Co-extraction of Impurities Solvent System is Too Broad: A highly polar or nonpolar solvent can co-extract a wide range of unwanted compounds (e.g., chlorophyll, lipids, tannins).- Employ a multi-step extraction process. Start with a nonpolar solvent like hexane to remove lipids and chlorophyll before extracting with a more polar solvent.[1] - Utilize liquid-liquid partitioning of the crude extract to separate compounds based on their differential solubility in immiscible solvents.
Presence of Pigments and Tannins: These compounds are frequently co-extracted and can interfere with downstream purification.- For chlorophyll removal, a preliminary extraction with a nonpolar solvent is effective. - To remove tannins, lead acetate can be used for precipitation, followed by filtration. However, handle lead acetate with extreme caution due to its toxicity.[6]
Emulsion Formation During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: Natural products like saponins can act as emulsifying agents.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[7] - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[7] - Centrifugation can also be an effective method to break stable emulsions.
Difficulty in Purifying the Target Compound Complex Mixture of Structurally Similar Compounds: The crude extract may contain other kaurane diterpenoids with similar polarities.- Employ multiple chromatographic techniques. Start with normal-phase column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.[1] - Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Irreversible Adsorption on Silica Gel: Highly polar compounds can strongly adhere to the silica gel stationary phase.- Deactivate the silica gel by adding a small percentage of water before packing the column. - Use a different stationary phase, such as reversed-phase C18 silica gel or Sephadex LH-20.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining this compound?

A1: The choice of extraction method depends on the available equipment and the scale of the extraction. For laboratory-scale extractions, maceration , Soxhlet extraction , and ultrasound-assisted extraction (UAE) are commonly used.

  • Maceration is a simple technique involving soaking the plant material in a solvent for an extended period.[3] It is suitable for thermolabile compounds but can be time-consuming.

  • Soxhlet extraction is a continuous extraction method that is more efficient than maceration but uses heat, which may degrade sensitive compounds.[4]

  • Ultrasound-assisted extraction (UAE) uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8]

For Pteris cretica, a common approach involves initial extraction with 70% aqueous ethanol followed by further purification.

Q2: How does solvent polarity affect the extraction yield?

A2: Solvent polarity is a critical factor. Since this compound is a glycoside, it has both a nonpolar diterpenoid core and a polar sugar moiety, making it moderately polar.

  • Nonpolar solvents (e.g., hexane, chloroform) are effective for extracting the aglycone (the non-sugar part) and other lipids but will have low yields for the glycoside.

  • Highly polar solvents (e.g., water) may be too polar to efficiently extract the entire molecule.

  • Solvents of intermediate polarity or mixtures of polar and nonpolar solvents (e.g., ethanol/water or methanol/water mixtures) typically provide the best yields for glycosides.[9][10]

Q3: Can I use fresh plant material for the extraction?

A3: It is generally recommended to use dried and powdered plant material. Drying removes water, which can interfere with the extraction efficiency of organic solvents and may promote enzymatic degradation of the target compound. Powdering increases the surface area for solvent contact, leading to a higher extraction yield.

Q4: What are the key parameters to optimize for improving the extraction yield?

A4: The following parameters should be systematically optimized:

  • Solvent Composition: Test different ratios of alcohol to water (e.g., 50%, 70%, 95% ethanol).

  • Temperature: Evaluate a range of temperatures (e.g., room temperature, 40°C, 60°C).

  • Extraction Time: Vary the duration of the extraction (e.g., 24h, 48h, 72h for maceration; 30 min, 60 min, 90 min for UAE).

  • Solid-to-Liquid Ratio: Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v).

Q5: How can I monitor the success of my extraction and purification steps?

A5: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the presence of the target compound in your extracts and fractions. By comparing the TLC profile of your samples to a reference standard (if available), you can track the progress of the extraction and purification. A suitable mobile phase for kaurane diterpenoids on silica gel TLC plates could be a mixture of chloroform and methanol or ethyl acetate and hexane.

Experimental Protocols

Protocol 1: Maceration and Solvent Partitioning

This protocol is a general method for the initial extraction and fractionation of kaurane diterpenoids from Pteris cretica.

  • Preparation of Plant Material: Air-dry the aerial parts of Pteris cretica and grind them into a coarse powder.

  • Maceration:

    • Soak the powdered plant material in 70% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v) for 48-72 hours at room temperature with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude aqueous-ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • First, partition with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat this step three times.

      • Next, partition the aqueous layer with ethyl acetate. This fraction is likely to contain the diterpenoid glycosides. Repeat this step three times.

      • Finally, the remaining aqueous layer can be further partitioned with n-butanol if more polar compounds are of interest.

    • Concentrate each fraction separately under reduced pressure. The ethyl acetate fraction should be enriched with this compound.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target compound from the enriched ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) as a slurry in a nonpolar solvent (e.g., hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

    • Collect fractions and monitor them by TLC. Combine the fractions containing the compound of interest.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, use a column packed with Sephadex LH-20 swelled in methanol.

    • Dissolve the combined fractions from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.

    • Elute with methanol. This step separates compounds based on their size and polarity.

    • Collect fractions and monitor by TLC. Combine the pure fractions containing this compound and evaporate the solvent.

Data Presentation

Table 1: Effect of Solvent and Extraction Method on Glycoside Yield

Plant MaterialGlycoside TypeExtraction MethodSolventYield (% w/w of dry plant material)Reference
Stevia rebaudianaDiterpenoidMacerationWater8.5Adapted from[4]
Stevia rebaudianaDiterpenoidSoxhlet70% Ethanol12.3Adapted from[4]
Centella asiaticaTriterpenoidUAE80% Ethanol2.26 (madecassoside)[8]
Centella asiaticaTriterpenoidMAE80% Ethanol1.97 (madecassoside)[8]

Table 2: Influence of Extraction Parameters on Triterpenoid Glycoside Yield using Ultrasound-Assisted Extraction (UAE) from Centella asiatica

Ethanol Concentration (%)Temperature (°C)Time (min)Madecassoside Yield (% w/w)Asiaticoside Yield (% w/w)
4040301.250.78
8040301.981.15
6055601.851.05
80 48 50 2.28 1.36
6070901.650.95
Data adapted from a study on Centella asiatica and represents an optimized condition in bold.[8]

Visualizations

Extraction_Workflow A Dried & Powdered Pteris cretica B Maceration with 70% Ethanol A->B C Filtration & Concentration B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F n-Hexane Fraction (Lipids, Chlorophyll) E->F Nonpolar G Ethyl Acetate Fraction (Enriched with Kauranetriol Glycoside) E->G Medium-Polar H Aqueous Fraction E->H Polar I Silica Gel Column Chromatography G->I J Sephadex LH-20 Column Chromatography I->J K Pure this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield node_action node_action Start Low Extraction Yield? Check_Solvent Is Solvent Optimal? Start->Check_Solvent Check_Time_Temp Sufficient Time & Temp? Check_Solvent->Check_Time_Temp Yes Action_Solvent Test different solvent polarities (e.g., 70-80% Ethanol) Check_Solvent->Action_Solvent No Check_Particle_Size Particle Size Fine? Check_Time_Temp->Check_Particle_Size Yes Action_Time_Temp Increase extraction time and/or apply gentle heat Check_Time_Temp->Action_Time_Temp No Check_Ratio Adequate S:L Ratio? Check_Particle_Size->Check_Ratio Yes Action_Particle_Size Grind plant material to a finer powder Check_Particle_Size->Action_Particle_Size No Success Yield Improved Check_Ratio->Success Yes Action_Ratio Increase solvent volume (e.g., to 1:20 w/v) Check_Ratio->Action_Ratio No Action_Solvent->Check_Time_Temp Action_Time_Temp->Check_Particle_Size Action_Particle_Size->Check_Ratio Action_Ratio->Success

Caption: A decision tree for troubleshooting low extraction yield.

References

Technical Support Center: HPLC Analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside".

Troubleshooting Guide: Poor Resolution

Poor resolution in HPLC can manifest as peak broadening, tailing, fronting, or complete co-elution of the analyte with other compounds. The following sections address common causes and provide systematic solutions.

Q1: Why are my peaks for this compound broad and poorly resolved?

Possible Causes and Solutions:

Several factors can contribute to broad and poorly resolved peaks. A systematic approach to troubleshooting is often the most effective.

  • Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing retention and selectivity. For polar compounds like diterpenoid glycosides, a reversed-phase HPLC method is common, typically using a mixture of water and an organic modifier like acetonitrile or methanol.[1][2] An inappropriate solvent ratio can lead to poor separation.

    • Solution: Optimize the mobile phase gradient. Start with a higher percentage of the aqueous phase and gradually increase the organic modifier. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.

  • Column Chemistry: The choice of stationary phase is crucial. A standard C18 column is a good starting point for many diterpenoid separations.[3][4] However, not all C18 columns are identical, and residual silanol groups on the silica backbone can cause peak tailing, especially for polar analytes.

    • Solution: Consider using a C18 column with end-capping to minimize silanol interactions. If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better peak shape.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: A lower flow rate generally allows for more interactions and can improve resolution, although it will increase the run time. Conversely, a higher flow rate can lead to sharper, narrower peaks if mass transfer is a limiting factor, but may decrease resolution if the separation is kinetically limited.

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer.[5][6]

    • Solution: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and reduced analysis time.[5][7] However, the effect on selectivity is compound-dependent and should be evaluated empirically.[6]

Q2: My peak for this compound is tailing. What can I do?

Possible Causes and Solutions:

Peak tailing is a common issue when analyzing polar compounds and is often caused by secondary interactions with the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica surface of the column can interact with polar functional groups on the analyte, leading to tailing.

    • Solution:

      • Use an End-capped Column: Select a column where the manufacturer has chemically bonded a small organic group to the residual silanols to prevent these interactions.

      • Lower the Mobile Phase pH: Adding a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.

      • Use a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.

    • Solution: Implement a column washing protocol between runs. A guard column can also help protect the analytical column from contaminants.

Q3: I am observing peak fronting for my analyte. What is the cause?

Possible Causes and Solutions:

Peak fronting is less common than tailing but can also indicate a problem with the chromatographic conditions.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, the peak can be distorted and exhibit fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent.

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Decrease the concentration of the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q4: What is a good starting HPLC method for the analysis of this compound?

Experimental Protocol: A Starting Point

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Sample Preparation Dissolve sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile)

Q5: How does mobile phase pH affect the resolution of diterpenoid glycosides?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound itself is not strongly acidic or basic, impurities or co-eluting compounds in a sample matrix might be. Adjusting the pH can alter the ionization state of these other compounds, thereby changing their retention and improving resolution from the target analyte. Furthermore, a low pH (e.g., by adding formic or acetic acid) can suppress the ionization of residual silanol groups on the column, which helps to reduce peak tailing.[2]

Q6: Can I use a different detector if I don't have an ELSD?

Yes. While an Evaporative Light Scattering Detector (ELSD) is a good choice for non-chromophoric compounds, many diterpenoids have some UV absorbance at low wavelengths. A Diode Array Detector (DAD) or a standard UV detector set to a low wavelength (e.g., 205-215 nm) can often be used.[3] Mass Spectrometry (MS) is another powerful detection technique that can provide both quantitative data and structural information.

Quantitative Data Summary

The following tables illustrate the expected impact of key chromatographic parameters on resolution. The values presented are for illustrative purposes to demonstrate trends.

Table 1: Effect of Mobile Phase Composition on Resolution

% Acetonitrile (Isocratic)Retention Time (min)Resolution (Rs)Peak Shape
30%15.21.8Symmetrical
40%9.81.4Symmetrical
50%5.10.9Broad

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time (min)Resolution (Rs)Backpressure (psi)
2512.51.61800
3510.11.71500
458.21.51200

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC resolution.

HPLC_Troubleshooting Troubleshooting Poor HPLC Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broad Broad Peaks / Co-elution check_peak_shape->broad Broad/Co-eluting check_overload_tail Reduce Sample Concentration/ Injection Volume tailing->check_overload_tail Check for Overload check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_overload_tail->check_ph If tailing persists change_column_tail Use End-capped Column or Alternative Stationary Phase check_ph->change_column_tail If tailing persists end_node Resolution Improved change_column_tail->end_node check_solvent Dissolve Sample in Initial Mobile Phase fronting->check_solvent Check Sample Solvent check_overload_front Reduce Sample Concentration/ Injection Volume check_solvent->check_overload_front If fronting persists check_overload_front->end_node optimize_gradient Optimize Gradient Slope (shallower gradient) broad->optimize_gradient optimize_flow_rate Decrease Flow Rate optimize_gradient->optimize_flow_rate If resolution is still poor optimize_temp Adjust Column Temperature optimize_flow_rate->optimize_temp If resolution is still poor change_column_broad Try a Different Stationary Phase optimize_temp->change_column_broad If resolution is still poor change_column_broad->end_node

Caption: Troubleshooting workflow for poor HPLC resolution.

References

Technical Support Center: Storage and Handling of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during storage and experimental handling. The information provided is based on the chemical properties of diterpenoid glycosides and best practices for natural product research.

Troubleshooting Guide

This guide addresses specific issues you may encounter, helping you to identify and resolve potential degradation of your sample.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation). Degradation of the compound leading to insoluble byproducts, or the compound precipitating out of solution.1. Verify Solubility: Ensure the solvent and concentration are appropriate for "this compound".2. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use in assays.3. Analyze for Degradation: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products.
Reduced biological activity or inconsistent assay results. The active compound has degraded, leading to a lower effective concentration.1. Prepare Fresh Solutions: Always prepare fresh solutions for your experiments from a properly stored stock.2. Assess Purity: Use HPLC or a similar method to confirm the purity of the stock solution.3. Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ section).
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.1. Analyze Degradation Products: If possible, use techniques like mass spectrometry (MS) and NMR to identify the structure of the degradation products.2. Investigate Potential Stress Factors: Review your experimental protocol to identify potential causes of degradation such as exposure to harsh pH, high temperatures, or prolonged light exposure.3. Implement Preventative Measures: Adjust your protocol to avoid the identified stress factors. This may include using buffered solutions, protecting samples from light, and minimizing time at elevated temperatures.
pH of the solution changes over time. Degradation may be producing acidic or basic byproducts. For example, hydrolysis of glycosidic bonds can release the aglycone and sugar moieties.1. Use Buffered Solutions: Employ a buffer system appropriate for your experiment to maintain a stable pH.2. Monitor pH: Regularly check the pH of your stock solutions and experimental samples.3. Store at Low Temperatures: Lower temperatures will slow down chemical reactions, including degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid "this compound"?

For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable.

Q2: How should I prepare and store stock solutions?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

Q3: What are the primary factors that can cause degradation of "this compound"?

Based on the behavior of similar diterpenoid glycosides, the primary degradation factors are:

  • pH: Strongly acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]

  • Enzymatic Activity: If the compound is in a biological matrix, enzymes such as glycosidases could cleave the sugar moiety.

  • Oxidation: While less common for this class of compounds compared to phenols or thiols, oxidation is a potential degradation pathway.

Q4: Is "this compound" sensitive to light?

While there is no specific data on the photosensitivity of this compound, it is a general best practice in natural product research to protect all samples from light to prevent potential photodegradation.

Q5: What are the likely degradation products of "this compound"?

The most probable degradation pathway is the hydrolysis of the O-beta-D-allopyranoside linkage. This would result in the formation of the aglycone, 2,6,16-Kauranetriol, and allose. Under strongly acidic conditions and heat, further rearrangements of the kaurane skeleton could occur, similar to the formation of isosteviol from steviol.[3][4]

Experimental Protocols

Protocol 1: Stability Assessment of "this compound"

Objective: To determine the stability of "this compound" under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Neutral: Dilute the stock solution in purified water.

    • Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide.

    • Thermal: Incubate aliquots of the neutral solution at 40°C, 60°C, and 80°C.

    • Photolytic: Expose an aliquot of the neutral solution to a UV lamp.

  • Time Points: Collect samples from each condition at 0, 2, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analytical Method: Analyze the samples using a validated HPLC method with UV and/or MS detection to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Degradation of this compound start Suspected Degradation (e.g., low activity, new peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Experimental Protocol (pH, Temp, Solvent) start->check_handling analyze_sample Analyze Sample Purity (HPLC, LC-MS) check_storage->analyze_sample check_handling->analyze_sample degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed no_degradation Purity Confirmed Investigate Other Experimental Variables degradation_confirmed->no_degradation No identify_cause Identify Potential Cause (e.g., Acidic pH, High Temp) degradation_confirmed->identify_cause Yes modify_protocol Modify Protocol to Mitigate Degradation identify_cause->modify_protocol retest Re-test with Modified Protocol modify_protocol->retest

Caption: A logical workflow for troubleshooting suspected degradation.

Experimental Workflow for Stability Study

stability_study_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (1 mg/mL) apply_stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) prep_stock->apply_stress collect_samples Collect Samples at Defined Time Points apply_stress->collect_samples prep_analysis Prepare Samples for Analysis (Neutralize, Dilute) collect_samples->prep_analysis analyze Analyze by HPLC/LC-MS prep_analysis->analyze data_analysis Data Analysis (Plot % Remaining vs. Time) analyze->data_analysis

Caption: Workflow for conducting a stability study.

Potential Degradation Pathway

degradation_pathway Potential Hydrolytic Degradation Pathway parent 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside aglycone 2,6,16-Kauranetriol (Aglycone) parent->aglycone Hydrolysis (Acid/Base/Enzyme) sugar Allose parent->sugar Hydrolysis (Acid/Base/Enzyme) rearranged Rearranged Kaurane Skeleton (e.g., Isosteviol-like) aglycone->rearranged Strong Acid / Heat

References

Technical Support Center: Troubleshooting Inconsistent Results in "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistent results encountered during assays with "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside".

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: "this compound" is a diterpenoid glycoside isolated from the herbs of Pteris cretica.[1] It belongs to the kaurane class of diterpenoids, which are known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] As a glycoside, its structure consists of a sugar component (allopyranoside) linked to a non-sugar component (2,6,16-Kauranetriol).

Q2: What are the primary reasons for observing inconsistent results in assays with this compound?

A2: Inconsistencies in assay results with natural products like "this compound" often arise from several key factors:

  • Compound Stability: Glycosides can be unstable and may degrade under specific pH, temperature, or light conditions.[4][5]

  • Solubility Issues: The compound may not be fully soluble in the assay buffer, leading to an effective concentration that is lower and more variable than intended.[4]

  • Assay Interference: The inherent properties of the compound, such as color or fluorescence, might interfere with the assay's detection method.[4]

  • Non-specific Interactions: Natural products can sometimes interact non-specifically with assay components, which may cause false positive or negative outcomes.[4][6]

  • Variability in Sample Preparation: Inconsistencies in dissolving and diluting the compound can introduce experimental errors.

Troubleshooting Guides

This section offers a systematic approach to resolving common experimental challenges.

Issue 1: High Variability Between Replicate Wells

Significant variation among replicate wells often points to problems with compound solubility or inconsistent pipetting.

Troubleshooting Workflow: High Replicate Variability

G Troubleshooting High Replicate Variability A High variability observed between replicates B Visually inspect for precipitation in stock solution and wells A->B C Is precipitation present? B->C D Address solubility issues. See 'Troubleshooting Poor Compound Solubility' guide. C->D Yes E Review pipetting technique and ensure pipette calibration C->E No F Repeat assay with improved solubility and precise pipetting D->F E->F G Is the issue resolved? F->G H Problem Solved G->H Yes I Investigate other factors: - Plate edge effects - Inconsistent cell seeding G->I No

Caption: Workflow for diagnosing and resolving high variability between replicates.

Detailed Steps:

  • Visual Examination: Carefully check your assay plates and stock solution for any signs of cloudiness or particles, which indicate precipitation.

  • Enhance Solubility: If you observe precipitation, consult the "Troubleshooting Poor Compound Solubility" guide that follows.

  • Pipetting Accuracy: Ensure your pipetting is consistent and accurate. Always use calibrated pipettes and new tips for each replicate.

  • Repeat the Assay: Once you have addressed potential solubility and pipetting issues, perform the experiment again.

  • Further Analysis: If the variability continues, consider other potential issues such as plate edge effects or non-uniform cell plating.

Issue 2: Poor Compound Solubility

As a glycoside, "this compound" may exhibit limited solubility in aqueous solutions.

Troubleshooting Guide: Poor Compound Solubility

StrategyDetailed ProtocolKey Considerations
Utilize a Co-solvent 1. Create a concentrated stock solution in a water-miscible organic solvent such as DMSO. 2. Dilute this stock solution in the assay medium, making sure the final co-solvent concentration is minimal (typically under 1%) and uniform across all wells.[4]High levels of organic solvents can be toxic to cells or interfere with enzyme function. Always run a vehicle control with the same final co-solvent concentration.
Sonication 1. After adding the solvent, place the compound vial in a sonicator bath for 5-10 minutes. 2. Visually confirm that the compound has fully dissolved.Sonication may produce heat, which could degrade sensitive compounds. If possible, use a cooled sonicator bath.
pH Modification 1. If the compound's pKa is known, adjust the pH of the assay buffer to enhance ionization and solubility.Altering the pH can impact the performance of the assay and the biological system under investigation.[5] Confirm that the new pH is compatible with your assay.
Issue 3: Compound Instability and Degradation

Diterpenoids and glycosides can be sensitive to their environment.[5]

Troubleshooting Workflow: Suspected Compound Degradation

G Investigating Compound Instability A Inconsistent results or decreasing activity observed over time B Assess compound stability under assay conditions (e.g., using HPLC) A->B C Is degradation confirmed? B->C D Modify assay conditions: - Adjust pH - Protect from light - Shorten incubation period C->D Yes E Prepare fresh stock solutions immediately before each experiment C->E No F Re-test compound activity with fresh stock and modified conditions D->F E->F G Does the problem persist? F->G H Consider an alternative assay with different experimental conditions G->H Yes I Issue Resolved G->I No G Hypothetical Anti-Inflammatory Signaling Pathway A 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside B Inhibition of Upstream Kinase A->B blocks C NF-κB Pathway B->C D Pro-inflammatory Cytokine Production C->D promotes E Inflammatory Response D->E

References

optimizing concentration of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" for cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" and other novel natural compounds for cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the cytotoxic concentration of a new compound like "this compound"?

A1: The initial step is to perform a dose-response experiment using a wide range of concentrations to determine the effective concentration range. This is typically done using a rapid and cost-effective viability assay like the MTT assay.[1][2] It is advisable to start with a broad concentration range (e.g., from nanomolar to millimolar) to identify the potency of the compound.

Q2: How long should I incubate the cells with the compound?

A2: The optimal incubation time can vary depending on the compound's mechanism of action and the cell line used.[3] A time-course experiment is recommended, where cytotoxicity is measured at multiple time points (e.g., 24, 48, and 72 hours) to determine the ideal duration for the assay.[1][3] Some compounds may require longer incubation periods to exhibit their cytotoxic effects.[3]

Q3: What are the essential controls to include in my cytotoxicity assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control (Negative Control): Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the compound. This represents 100% cell viability.[1]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.[1]

  • Media-only Control (Blank): Wells containing only cell culture media and the assay reagent to measure background absorbance/fluorescence.[4]

  • Compound-only Control: The highest concentration of the test compound in cell-free media to check for any interference with the assay reagents.[3]

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, inaccurate pipetting, or issues with the compound's solubility.[5] Ensure a homogeneous cell suspension before seeding and use calibrated pipettes with proper technique.[5][6] If the compound has poor solubility, consider using a different solvent or sonication.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no cytotoxicity observed Compound concentration is too low.Test a higher range of concentrations.
Incubation time is too short for the compound to act.[3]Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).[3]
The cell line is resistant to the compound.Investigate the expression of multidrug resistance (MDR) transporters in your cell line.[3] Consider using a different, more sensitive cell line.
Compound instability or degradation.[3]Verify the storage conditions and stability of the compound in the culture medium.[3]
High background signal in control wells Contamination of media or reagents.[3]Use fresh, sterile reagents and test for mycoplasma contamination regularly.[3][6]
Compound interferes with the assay readout.[3]Run a "compound-only" control and subtract its absorbance/fluorescence from the experimental wells.[3]
Inconsistent results across experiments Variation in cell passage number.Use cells with a consistent and low passage number for all experiments.[3]
Inconsistent reagent preparation.Prepare fresh reagents for each experiment and ensure thorough mixing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]

Materials:

  • 96-well plates

  • Test compound ("this compound")

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include untreated and positive controls.[1][7] Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well.[1]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 595 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well plates

  • Test compound

  • Cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (e.g., Triton X-100 solution)[4]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Prepare Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[4]

  • Supernatant Transfer: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[1]

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HCT-116 Cells (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 5.3
1085.7 ± 5.175.3 ± 4.760.5 ± 4.9
2562.1 ± 4.348.9 ± 3.835.2 ± 4.1
5045.3 ± 3.928.1 ± 3.515.8 ± 3.2
10020.8 ± 3.110.5 ± 2.85.2 ± 1.9

Table 2: Hypothetical IC50 Values (µM) for this compound

Cell LineIC50 at 24hIC50 at 48hIC50 at 72h
HCT-11665.442.128.9
MDA-MB-23188.265.745.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and maintain cell lines seed_cells Seed cells in 96-well plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add MTT or LDH assay reagent incubate->add_reagent measure Measure absorbance add_reagent->measure calc_viability Calculate % cell viability or % cytotoxicity measure->calc_viability det_ic50 Determine IC50 values calc_viability->det_ic50 compare Compare results across time points and cell lines det_ic50->compare

Caption: Experimental workflow for optimizing compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside receptor Death Receptor compound->receptor caspase8 Caspase-8 receptor->caspase8 bid Bid caspase8->bid cleavage caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

interference in spectroscopic analysis of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Spectroscopic Analysis of ent-Kaurane Diterpenoid Glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the structural elucidation of these complex natural products.

This guide uses Pterokaurane M1 2-O-beta-D-glucopyranoside , a representative ent-kaurane diterpenoid glycoside isolated from Pteris multifida, as a model compound to illustrate common challenges and solutions in spectroscopic analysis. The principles and troubleshooting steps outlined here are broadly applicable to other similar kaurane glycosides, including "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside".

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak overlap in the sugar region (δH 3.0-4.5 ppm) of my ¹H NMR spectrum. How can I resolve these signals?

A1: Signal overlap in the sugar region is a common challenge. Here are several strategies to improve resolution:

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY, TOCSY, and HSQC. COSY and TOCSY experiments will help identify coupled proton networks within each sugar residue, while HSQC will correlate each proton to its directly attached carbon, providing greater dispersion of signals.

  • Solvent Change: Acquiring spectra in a different deuterated solvent (e.g., pyridine-d₅, DMSO-d₆, or CD₃OD) can induce differential chemical shifts, potentially resolving overlapping signals.[1]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion and improve resolution.

Q2: How can I confirm the glycosidic linkage and the position of the sugar moiety on the kaurane skeleton?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this purpose. Look for long-range (²J or ³J) correlations between the anomeric proton of the sugar and a carbon atom of the aglycone. For instance, a correlation between the anomeric proton (H-1') and a carbon on the kaurane skeleton will definitively establish the attachment point.

Q3: My ESI-MS spectrum shows multiple adducts and in-source fragmentation, making it difficult to identify the molecular ion.

A3: This is a frequent issue with glycosides. To address this:

  • Optimize ESI Source Conditions: Lower the fragmentor or cone voltage to minimize in-source fragmentation.

  • Mobile Phase Modification: The addition of a small amount of ammonium acetate or formate to the mobile phase can promote the formation of a single, more stable adduct ([M+NH₄]⁺ or [M+HCOO]⁻), simplifying the spectrum.

  • Tandem MS (MS/MS): By selecting the suspected molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID), you can observe the characteristic neutral loss of the sugar moiety (e.g., 162 Da for a hexose), which helps to confirm the molecular weight of the parent compound.[2]

Q4: What are the characteristic IR absorption bands I should look for in an ent-kaurane diterpenoid glycoside?

A4: Key IR absorption bands include:

  • -OH stretching: A broad band in the region of 3400-3300 cm⁻¹ due to the multiple hydroxyl groups on the sugar and aglycone.

  • C-H stretching: Bands around 2930-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the kaurane skeleton and the sugar.

  • C-O stretching: Strong bands in the 1100-1000 cm⁻¹ region, characteristic of the C-O bonds in the glycosidic linkage and the hydroxyl groups.[3]

Q5: Does UV-Vis spectroscopy provide useful information for this class of compounds?

A5: ent-Kaurane diterpenoids without a chromophore typically show only end absorption in the UV-Vis spectrum (around 200-220 nm). Therefore, UV-Vis spectroscopy is generally not a primary technique for structural elucidation of these compounds but can be useful for quantification if a suitable wavelength is chosen.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad or distorted peaks Poor shimming, sample inhomogeneity, or presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Ensure the sample is fully dissolved and filter if necessary. 3. Treat the sample with a chelating agent (e.g., a small amount of EDTA) to remove paramagnetic metal ions.
Difficulty assigning quaternary carbons These carbons do not have directly attached protons and are often weak in ¹³C NMR spectra.1. Use a long relaxation delay (d1) in the ¹³C NMR experiment to allow for full relaxation of quaternary carbons. 2. Rely on HMBC correlations. Quaternary carbons will show correlations to multiple nearby protons.
Ambiguous stereochemistry Standard 1D and 2D NMR experiments may not be sufficient to determine relative stereochemistry.1. Perform a NOESY or ROESY experiment. Through-space correlations between protons can provide information about their relative spatial arrangement. For example, NOESY correlations from H-2 to H-1a, H-3a, CH₃-19, and CH₃-20 can imply a β configuration for a substituent at C-2.[4]
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Low signal intensity Poor ionization efficiency, ion suppression from matrix components.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. 3. Try a different ionization technique if available (e.g., APCI).
Non-reproducible fragmentation patterns Fluctuating collision energy in MS/MS experiments.1. Ensure the collision energy is optimized and stable. 2. Use a standardized collision energy setting for comparison between samples.
Difficulty distinguishing isomers Isomeric compounds can have very similar mass spectra.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 2. Careful analysis of MS/MS fragmentation patterns may reveal subtle differences. 3. Chromatographic separation (e.g., using a different column or mobile phase) is essential to physically separate the isomers before MS analysis.

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for the model compound, Pterokaurane M1 2-O-beta-D-glucopyranoside , in CD₃OD.[4]

Position¹³C (δc)¹H (δH, mult., J in Hz)
Aglycone
138.21.83, m; 1.12, m
284.63.42, dd (11.4, 4.5)
343.01.70, m; 1.55, m
434.7-
550.51.20, m
620.11.63, m; 1.48, m
736.81.58, m; 1.38, m
844.5-
956.61.65, m
1049.1-
1120.71.50, m; 1.40, m
1234.71.95, m; 1.85, m
1374.92.55, m
1443.02.05, m; 1.95, m
1572.73.76, br s
16109.8-
17-4.95, s; 4.85, s
18--
1919.51.05, s
2020.60.85, s
Glucopyranoside
1'103.44.36, d (7.8)
2'76.03.20, m
3'78.93.38, m
4'72.53.30, m
5'78.43.25, m
6'63.63.85, dd (12.0, 2.4); 3.68, dd (12.0, 5.4)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified kaurane glycoside in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, pyridine-d₅, or DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and overall signal dispersion.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H spin systems.

    • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms to identify all protons within a spin system (e.g., all protons of a sugar unit).

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum with a long-range coupling delay optimized for J = 8-10 Hz to identify two- and three-bond correlations. This is critical for connecting structural fragments.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time of 300-500 ms to determine through-space proton proximities for stereochemical assignments.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1).

  • Infusion Analysis: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min) to optimize source parameters and identify the molecular ion.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) or ammonium acetate (5 mM) to improve peak shape and ionization.

    • MS Detection: Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion and common adducts.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies to generate a fragmentation pattern that shows the characteristic loss of the sugar moiety and fragmentation of the aglycone.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution oneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->oneD_NMR LC_MS LC-MS Dissolution->LC_MS twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR Data_Integration Data Integration twoD_NMR->Data_Integration MS_MS Tandem MS (MS/MS) LC_MS->MS_MS MS_MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination interference_troubleshooting cluster_nmr_issues NMR Interference cluster_ms_issues MS Interference cluster_solutions Troubleshooting Solutions Signal_Overlap Signal Overlap TwoD_NMR 2D NMR Techniques Signal_Overlap->TwoD_NMR Solvent_Change Change Solvent Signal_Overlap->Solvent_Change Solvent_Residuals Residual Solvents Sample_Cleanup Improve Sample Cleanup Solvent_Residuals->Sample_Cleanup Paramagnetic_Impurities Paramagnetic Impurities Paramagnetic_Impurities->Sample_Cleanup Matrix_Effects Matrix Effects (Ion Suppression) Matrix_Effects->Sample_Cleanup Mobile_Phase_Mod Modify Mobile Phase Matrix_Effects->Mobile_Phase_Mod InSource_Fragmentation In-Source Fragmentation Optimize_Source Optimize Ion Source InSource_Fragmentation->Optimize_Source Adduct_Formation Multiple Adducts Adduct_Formation->Optimize_Source Adduct_Formation->Mobile_Phase_Mod

References

challenges in scaling up purification of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scaled-up purification of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a diterpenoid glycoside isolated from the herb Pteris cretica.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material.1. Use a polar solvent like methanol or ethanol for efficient extraction of polar glycosides. 2. Increase extraction time and/or use moderate heat (e.g., 40-60°C) to enhance solvent penetration. 3. Ensure the plant material is coarsely powdered to maximize surface area for solvent contact.
Poor Separation in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Inconsistent column packing.1. For polar glycosides, consider reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. 2. Reduce the sample load on the column. As a general rule, the sample load should be 1-10% of the mass of the stationary phase. 3. Ensure the column is packed uniformly to avoid channeling.
Peak Tailing or Fronting in Preparative HPLC 1. Sample overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Inject a smaller sample volume or a more dilute solution. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent to remove contaminants or replace the column if it's degraded.
High Backpressure in HPLC System 1. Blockage in the column or tubing. 2. Sample precipitation. 3. High mobile phase viscosity.1. Reverse flush the column at a low flow rate. Check for blockages in the tubing and fittings. 2. Ensure the sample is fully dissolved in the mobile phase before injection. 3. Use a less viscous mobile phase or increase the column temperature to reduce viscosity.
Product Instability (Degradation) 1. pH instability. 2. Temperature sensitivity. 3. Enzymatic degradation.1. Maintain a neutral pH during extraction and purification unless the compound's stability profile is known. 2. Perform purification steps at lower temperatures (e.g., 4°C) if the compound is thermolabile. 3. Deactivate enzymes in the initial extract by heat treatment or by using appropriate inhibitors.
Difficulty with Crystallization 1. Presence of impurities. 2. Incorrect solvent system. 3. Supersaturation not achieved.1. Ensure the purity of the compound is high (>95%) before attempting crystallization. 2. Screen a variety of solvent/anti-solvent systems to find one that promotes crystal growth. 3. Slowly evaporate the solvent or cool the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the scaled-up purification of this compound?

A1: A general workflow involves:

  • Extraction: Maceration or percolation of the dried and powdered Pteris cretica herb with a polar solvent like methanol or ethanol.

  • Concentration: Removal of the solvent under reduced pressure.

  • Solvent-Solvent Partitioning: Fractionation of the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. The target glycoside is expected to be in the more polar fraction.

  • Column Chromatography: Initial purification of the polar fraction using a technique like reverse-phase flash chromatography.

  • Preparative HPLC: Final purification of the enriched fraction to achieve high purity (>95%).

  • Crystallization (Optional): To obtain the compound in a crystalline form.

G Start Dried Pteris cretica Extraction Extraction (Methanol/Ethanol) Start->Extraction Concentration Concentration Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization End Pure Compound Crystallization->End

Figure 1. General purification workflow.

Q2: How do I choose the right chromatographic conditions for scaling up?

A2: Start with analytical scale HPLC to develop the separation method. For kaurane glycosides, which are polar, reverse-phase chromatography on a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Once a good separation is achieved, you can scale up to a preparative column. The key is to maintain the same linear velocity of the mobile phase.

Q3: What are the key parameters to consider when scaling up from analytical to preparative HPLC?

A3: When scaling up, you need to adjust the following parameters to maintain the separation quality:

  • Column Diameter: Increase the column diameter to accommodate a larger sample load.

  • Flow Rate: The flow rate should be increased proportionally to the square of the ratio of the column diameters.

  • Sample Load: The amount of sample you can inject increases with the column volume.

  • Gradient Time: The gradient time should be kept constant to maintain the resolution.

Q4: My compound seems to be degrading during purification. What can I do?

A4: Glycosides can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to maintain a neutral pH throughout the purification process. If you suspect thermal degradation, try to perform the purification steps at a lower temperature, for example, in a cold room.

Q5: I am having trouble with crystallization. Any tips?

A5: Successful crystallization depends on high purity and finding the right solvent system. Ensure your compound is at least 95% pure. Screen a variety of solvents and solvent mixtures. A good starting point is to dissolve the compound in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, allow the solution to stand undisturbed.

Data Presentation

The following table provides an estimated yield and purity at different stages of a scaled-up purification process, based on similar natural product purification protocols.

Purification Stage Starting Material (kg) Yield (g) Purity (%)
Crude Methanolic Extract101200< 5
Ethyl Acetate Fraction-30010-15
Column Chromatography Fraction-5060-70
Preparative HPLC Purified Compound-5> 95

Experimental Protocols

Large-Scale Extraction
  • Preparation: Grind 10 kg of dried Pteris cretica to a coarse powder.

  • Maceration: Submerge the powdered plant material in 100 L of 95% methanol in a stainless steel container.

  • Extraction: Stir the mixture periodically for 48 hours at room temperature.

  • Filtration: Filter the extract to separate the plant material from the solvent.

  • Repeat: Repeat the extraction process two more times with fresh methanol.

  • Concentration: Combine all the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification
  • Column: C18 preparative column (e.g., 50 x 250 mm, 10 µm particle size).

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: Start with a linear gradient of 20% B to 80% B over 40 minutes.

  • Flow Rate: 80 mL/min.

  • Injection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition and inject onto the column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Analytical Method Development cluster_1 Scale-Up Calculation cluster_2 Preparative Run Dev_Column Analytical C18 Column Dev_Gradient Optimize Gradient Dev_Column->Dev_Gradient Dev_Flow Determine Retention Time Dev_Gradient->Dev_Flow Calc_Flow Calculate Preparative Flow Rate Dev_Flow->Calc_Flow Calc_Load Determine Sample Load Calc_Flow->Calc_Load Prep_Column Preparative C18 Column Calc_Load->Prep_Column Prep_Run Execute Preparative Gradient Prep_Column->Prep_Run Prep_Collect Collect Fractions Prep_Run->Prep_Collect

Figure 2. HPLC scale-up workflow.

References

Technical Support Center: Mass Spectrometry of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside".

Troubleshooting Adduct Formation

The formation of adducts is a common phenomenon in electrospray ionization (ESI) mass spectrometry, which can complicate spectral interpretation. Understanding the common adducts and their sources is the first step in troubleshooting.

Data Presentation: Common Adducts of this compound

The molecular formula for this compound is C₂₆H₄₄O₈, with a monoisotopic mass of approximately 484.2985 g/mol . The table below summarizes the expected m/z values for common adducts in both positive and negative ion modes.

Ionization ModeAdduct IonMass Shift (Da)Expected m/zPotential Sources
Positive Ion [M+H]⁺+1.0078485.3063Protic solvents (e.g., methanol, water), acidic mobile phase additives (e.g., formic acid)
[M+Na]⁺+22.9898507.2883Glassware, solvents, buffers, biological samples
[M+K]⁺+38.9637523.2622Glassware, solvents, buffers, biological samples
[M+NH₄]⁺+18.0344502.3329Ammonium salt additives in the mobile phase (e.g., ammonium acetate, ammonium formate)
Negative Ion [M-H]⁻-1.0078483.2907Basic mobile phase additives, deprotonation in the ESI source
[M+Cl]⁻+34.9688519.2673Chlorinated solvents, contaminants
[M+HCOO]⁻+44.9976529.2961Formic acid in the mobile phase
[M+CH₃COO]⁻+59.0133543.3118Acetic acid or acetate salts in the mobile phase

Frequently Asked Questions (FAQs)

Q1: What is adduct formation in mass spectrometry?

A1: Adduct formation is the process where an analyte molecule associates with an ion present in the ESI source to form a charged complex.[1] These ions can be protons (H⁺), alkali metals (Na⁺, K⁺), ammonium (NH₄⁺), or anions (Cl⁻, HCOO⁻).[1][2] This process is fundamental to the ionization of neutral molecules in ESI-MS.[1]

Q2: Why am I seeing multiple peaks in my mass spectrum for a single compound?

A2: The presence of multiple peaks for a single compound is often due to the formation of different adducts. For instance, you might simultaneously observe the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the potassiated molecule [M+K]⁺. The relative intensity of these peaks can vary depending on the experimental conditions and sample purity.

Q3: What are the common sources of sodium and potassium adducts?

A3: Sodium and potassium ions are ubiquitous in the laboratory environment. Common sources include:

  • Glassware: Borosilicate glass can leach sodium and potassium ions.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of alkali metal salts.

  • Biological Samples: Tissues, plasma, and urine have high physiological concentrations of sodium and potassium salts.

  • Sample Handling: Touching sample vials or pipette tips with bare hands can introduce sodium and potassium.

Q4: How can I control or reduce unwanted adduct formation?

A4: Several strategies can be employed to control adduct formation:

  • Mobile Phase Modification: Adding a proton source, such as 0.1% formic acid, to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress metal adducts.

  • Ammonium Additives: The addition of volatile ammonium salts like ammonium acetate or ammonium formate can help to standardize adduct formation to the [M+NH₄]⁺ ion, providing more consistent results.

  • Use High-Purity Solvents and Reagents: To minimize metal ion contamination.

  • Use Plasticware: Polypropylene or other plastic vials and plates are less likely to leach metal ions compared to glass.

  • Scrupulous Cleaning: Thoroughly clean the ion source and other mass spectrometer components to remove salt buildup.

Q5: Can adduct formation be beneficial?

A5: In some cases, adduct formation can be advantageous. For molecules that are difficult to protonate, the formation of sodium or ammonium adducts can enhance ionization efficiency and improve the signal intensity. Additionally, the characteristic mass differences between different adducts can help to confirm the molecular weight of an unknown compound.

Q6: What fragmentation patterns are expected for this compound in MS/MS?

A6: In tandem mass spectrometry (MS/MS), glycosides like this compound typically fragment through the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety (allopyranose, 162.0528 Da). Subsequent fragmentation of the kaurane aglycone often involves the loss of water molecules (H₂O, 18.0106 Da) from the hydroxyl groups.

Experimental Protocols

Sample Preparation and LC-MS/MS Analysis

This protocol provides a general guideline for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the purified compound or plant extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and/or negative ion mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow: 8-12 L/min.

    • Desolvation Temperature: 350-450 °C.

    • MS/MS Fragmentation: For targeted analysis, select the precursor ions of interest (e.g., [M+H]⁺, [M+Na]⁺) and apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

Mandatory Visualization

Adduct_Formation_Workflow Adduct Formation in ESI-MS Analyte Analyte Molecule (M) in Solution ESI_Source Electrospray Ionization Source Analyte->ESI_Source Solvent_Ions Solvent/Additive Ions (H⁺, Na⁺, K⁺, NH₄⁺, Cl⁻, HCOO⁻) Solvent_Ions->ESI_Source Ion_Formation Formation of Charged Droplets and Ion Evaporation ESI_Source->Ion_Formation Adducts Observed Adduct Ions [M+H]⁺, [M+Na]⁺, [M-H]⁻, etc. Ion_Formation->Adducts Ion-Molecule Association MS Mass Analyzer Adducts->MS Spectrum Mass Spectrum (Multiple Peaks) MS->Spectrum Troubleshooting_Logic Troubleshooting Unwanted Adducts Start Problem: High Abundance of Unwanted Adducts (e.g., [M+Na]⁺, [M+K]⁺) Check_Mobile_Phase Is an acidic modifier (e.g., 0.1% Formic Acid) present in the mobile phase? Start->Check_Mobile_Phase Add_Acid Action: Add 0.1% Formic Acid to the mobile phase. Check_Mobile_Phase->Add_Acid No Check_Glassware Are you using glass sample vials or containers? Check_Mobile_Phase->Check_Glassware Yes Resolved Issue Resolved Add_Acid->Resolved Use_Plastic Action: Switch to polypropylene (plastic) vials. Check_Glassware->Use_Plastic Yes Check_Solvents Are you using high-purity LC-MS grade solvents and reagents? Check_Glassware->Check_Solvents No Use_Plastic->Resolved Use_High_Purity Action: Use fresh, high-purity solvents and reagents. Check_Solvents->Use_High_Purity No Clean_Source Action: Clean the ion source and mass spectrometer inlet. Check_Solvents->Clean_Source Yes Use_High_Purity->Resolved Clean_Source->Resolved

References

Validation & Comparative

comparing cytotoxicity of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" with other kaurane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytotoxicity Data of Kaurane Diterpenoids

The cytotoxic activity of various kaurane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below. Lower IC50 values are indicative of higher cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Compound 1 HCT-1162.94[1]
HepG23.81[1]
A27806.47[1]
BGC-8233.25[1]
Compound 2 HCT-1163.12[1]
HepG24.53[1]
A27805.88[1]
BGC-8233.76[1]
Henryin (4) HCT-1161.31[1]
HepG21.83[1]
A27802.07[1]
NCI-H16501.54[1]
BGC-8231.62[1]
Reniformin C (6) HCT-1163.58[1]
HepG24.17[1]
A27808.53[1]
NCI-H16506.22[1]
BGC-8233.91[1]
Kamebacetal A (7) HCT-1164.09[1]
HepG25.21[1]
A27807.94[1]
NCI-H16506.83[1]
BGC-8234.37[1]
Oridonin (9) HCT-1161.09[1]
HepG22.34[1]
A27801.86[1]
NCI-H16502.15[1]
BGC-8231.28[1]
Unnamed ent-kaurane diterpenoids HL-60, SMMC-7721, A-549, MCF-7, SW4800.65 - 6.4[2][3][4]

Note: The compounds listed as "Compound 1" and "Compound 2" are 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one and 1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one, respectively.[1] The unnamed ent-kaurane diterpenoids represent a series of 15 new compounds isolated from Salvia cavaleriei.[2][3][4]

Experimental Protocols

The evaluation of cytotoxicity for the presented kaurane diterpenoids was primarily conducted using the MTT assay.[1] This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2, A2780, NCI-H1650, and BGC-823) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoids and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the mitochondrial reductases in viable cells to convert the MTT into insoluble formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cancer Cells in 96-well plates treatment 2. Treat with Kaurane Diterpenoids cell_seeding->treatment incubation 3. Incubate for 48-72 hours treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Formazan Crystal Formation by Viable Cells mtt_addition->formazan_formation solubilization 6. Solubilize Formazan with DMSO formazan_formation->solubilization absorbance 7. Measure Absorbance solubilization->absorbance ic50 8. Calculate IC50 Value absorbance->ic50

Fig. 1: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways in Kaurane Diterpenoid-Induced Cytotoxicity

While the precise mechanisms of action for all kaurane diterpenoids are not fully elucidated, some studies suggest the involvement of specific signaling pathways in their cytotoxic effects. For instance, some ent-kaurane diterpenoids have been investigated for their potential to inhibit the PI3K/AKT/mTOR pathway, which is a critical signaling cascade for cell survival, proliferation, and apoptosis resistance in many cancers.

PI3K_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Kaurane Kaurane Diterpenoids Kaurane->PI3K inhibits Kaurane->AKT inhibits

Fig. 2: Potential inhibition of the PI3K/AKT pathway by kaurane diterpenoids.

Disclaimer: The information provided in this guide is for research and informational purposes only. Direct cytotoxic comparison of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside with the other listed kaurane diterpenoids is not possible due to the absence of its cytotoxicity data in the reviewed literature. Further experimental studies are required to elucidate the cytotoxic profile and mechanism of action of this compound.

References

A Comparative Analysis of the Biological Activity of Kaurane Glycosides and Their Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural products is paramount. This guide provides a comparative analysis of the biological activity of the kaurane diterpene glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, and its aglycone, 2,6,16-Kauranetriol. Due to a lack of direct comparative studies on these specific compounds in the current scientific literature, this report draws parallels from research on structurally similar kaurane diterpenes to provide insights into the potential differences in their biological profiles.

Kaurane diterpenes are a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1] Glycosylation, the attachment of a sugar moiety to the aglycone (the non-sugar part of the molecule), can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, affecting its solubility, stability, and interaction with biological targets.[2]

Insights from a Comparative Study on Isodon henryi Diterpenes

A study on ent-kaurane diterpenoids isolated from the plant Isodon henryi provides valuable data on the cytotoxic effects of kaurane glycosides versus their common aglycone.[3] While not the exact compounds of focus for this guide, the findings offer a strong basis for understanding the potential impact of the allopyranoside group on the activity of 2,6,16-Kauranetriol.

The study evaluated the cytotoxicity of several compounds, including two diterpene glycosides and their shared aglycone, against four human cancer cell lines: A2780 (ovarian cancer), BGC-823 (gastric cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).[3]

Quantitative Data Summary

The cytotoxic activities, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), from the aforementioned study are summarized below. A lower IC50 value indicates a higher cytotoxic activity.

CompoundA2780 (μM)BGC-823 (μM)HCT-116 (μM)HepG2 (μM)
Diterpene Glycoside (Compound 2) >100>100>100>100
Diterpene Glycoside (Compound 6) >100>100>100>100
Aglycone (Compound 7) 28.3±1.535.1±2.142.5±3.258.7±4.6

Data extracted from a study on diterpenoids from Isodon henryi.[3]

The results from this study indicate that the aglycone (Compound 7) exhibited moderate cytotoxic activity against all tested cancer cell lines.[3] In stark contrast, the two glycosylated forms (Compounds 2 and 6) were largely inactive, with IC50 values exceeding 100 μM.[3] This suggests that for these particular kaurane diterpenes, the presence of a sugar moiety at a specific position significantly diminishes their cytotoxic potential.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activities of kaurane diterpenes.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A2780, BGC-823, HCT-116, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (glycoside and aglycone) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

General Experimental Workflow for Cytotoxicity Screening

G Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Addition of Test Compounds (Glycoside vs. Aglycone) B->C D Incubation (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: A flowchart illustrating the key steps in determining the cytotoxic activity of compounds.

Putative Anti-inflammatory Signaling Pathway

G Simplified NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway initiates NFkB_translocation NF-κB Translocation to Nucleus NFkB_pathway->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_expression induces Kaurane Kaurane Diterpene (Potential Inhibitor) Kaurane->NFkB_pathway may inhibit

Caption: A diagram showing the potential inhibitory effect of kaurane diterpenes on the NF-κB signaling pathway.

Conclusion

Based on the available evidence from structurally related kaurane diterpenes, it is plausible that the aglycone, 2,6,16-Kauranetriol, may exhibit greater cytotoxic activity than its glycosylated form, this compound. The addition of the allopyranoside moiety could potentially hinder the interaction of the molecule with its cytotoxic target or alter its cellular uptake.

Regarding anti-inflammatory activity, the effect of glycosylation is less predictable without direct experimental data. While some studies on other classes of natural products have shown that glycosides can retain or even have enhanced anti-inflammatory effects, the findings in the cytotoxicity of kaurane diterpenes suggest that the aglycone is likely the more active form.

Further in vitro and in vivo studies are necessary to definitively characterize and compare the biological activities of this compound and its aglycone. Such research would provide crucial information for drug development professionals interested in this class of compounds.

References

In Vivo Anticancer Efficacy: A Comparative Analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel and effective anticancer therapeutics, natural products have emerged as a promising frontier. Among these, the ent-kaurane diterpenoid class of compounds has garnered significant attention for its potent antitumor activities. This guide provides a comparative analysis of the in vivo anticancer effects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, represented by the well-studied analogue Oridonin, and the conventional chemotherapeutic agent, Cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies, providing a clear comparison of the anticancer effects of Oridonin and Cisplatin in a colorectal cancer xenograft model.

Table 1: Comparison of Antitumor Activity in HCT-116 Colorectal Cancer Xenograft Model

CompoundDosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (%)Animal Model
Oridonin25 mg/kg/dayIntraperitoneal (i.p.)Daily for 28 days~58.61%BALB/c nude mice
Cisplatin5 mg/kgIntravenous (i.v.)3 times every 7 daysSignificant tumor growth inhibitionNude mice

Table 2: Effects on Cellular Mechanisms in HCT-116 Xenografts

CompoundEffect on ApoptosisEffect on Cell CycleKey Protein Expression Changes
OridoninInduction of apoptosisG2/M phase arrest↑ Cleaved caspase-3, ↑ LC3-II
CisplatinInduction of apoptosisG2/M phase arrest↑ γH2AX (DNA damage marker)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

HCT-116 Colorectal Cancer Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a subcutaneous HCT-116 xenograft mouse model to evaluate the in vivo anticancer efficacy of therapeutic compounds.

1. Cell Culture:

  • HCT-116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the exponential growth phase for tumor implantation.

2. Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Animals are allowed to acclimatize for at least one week before the experiment begins.

3. Tumor Implantation:

  • Harvested HCT-116 cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel.

  • A suspension containing 1-5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

5. Drug Administration:

  • Oridonin Group: Oridonin is administered intraperitoneally at a dose of 25 mg/kg daily.

  • Cisplatin Group: Cisplatin is administered intravenously at a dose of 5 mg/kg once a week.

  • Control Group: The control group receives the vehicle used to dissolve the test compounds (e.g., saline or PBS with a small percentage of DMSO) following the same administration schedule.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

  • Tumor growth inhibition (TGI) is calculated as: [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100%.

7. Ethical Considerations:

  • All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.

G cluster_workflow In Vivo Anticancer Study Workflow cell_culture 1. HCT-116 Cell Culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Treatment Administration (Oridonin / Cisplatin / Vehicle) randomization->treatment evaluation 6. Efficacy Evaluation (Tumor Volume, Weight) treatment->evaluation analysis 7. Ex Vivo Analysis (Histology, Western Blot) evaluation->analysis

Caption: Experimental workflow for in vivo validation of anticancer compounds.

G cluster_pi3k Oridonin's Impact on the PI3K/Akt Signaling Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Oridonin inhibits the pro-survival PI3K/Akt signaling pathway.

G cluster_mapk Oridonin's Modulation of the MAPK Signaling Pathway Oridonin Oridonin p38_JNK p38/JNK Oridonin->p38_JNK activates ERK ERK Oridonin->ERK inhibits Apoptosis Apoptosis p38_JNK->Apoptosis Proliferation Proliferation ERK->Proliferation

Caption: Oridonin differentially regulates MAPK pathways to promote apoptosis.

G cluster_nfkb Oridonin's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Oridonin Oridonin IKK IKK Oridonin->IKK inhibits IκBα IκBα IKK->IκBα inhibits degradation of NF_kB NF-κB IκBα->NF_kB sequesters in cytoplasm Nucleus Nucleus NF_kB->Nucleus translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NF_kB_nucleus NF-κB NF_kB_nucleus->Gene_Expression

Cross-Validation of Analytical Methods for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the quantitative analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. The information presented is essential for ensuring the consistency and reliability of analytical results across different laboratories and techniques, a critical aspect of drug development and quality control.

Introduction to this compound

This compound is a diterpenoid glycoside belonging to the kaurane class of natural products.[1][2][3] These compounds are known for their diverse biological activities.[2][3] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices. This guide focuses on the cross-validation of two prevalent analytical techniques to ensure data integrity and transferability between different analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of hypothetical performance data for HPLC-UV and LC-MS methods for the analysis of this compound.

Data Presentation: Method Performance Comparison
ParameterHPLC-UV MethodLC-MS MethodAcceptance Criteria (based on ICH Guidelines)[4][5][6][7][8]
Linearity (R²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2%
- Intermediate Precision≤ 1.8%≤ 1.2%≤ 2%
Limit of Detection (LOD) 50 ng/mL1 ng/mL-
Limit of Quantitation (LOQ) 150 ng/mL5 ng/mL-
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in mobile phase composition and flow rateNo significant impact on results

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS analyses are provided below. These protocols are based on established methods for the analysis of similar kaurane diterpenoid glycosides.[1][3][9][10][11][12]

HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20-80% A

    • 25-30 min: 80% A

    • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract the compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

LC-MS Method Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-2 min: 10% A

    • 2-10 min: 10-90% A

    • 10-12 min: 90% A

    • 12.1-15 min: 10% A (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.

Cross-Validation of Analytical Methods

Cross-validation is a formal process to demonstrate that two analytical methods are equivalent and can be used interchangeably.[2][13][14][15] This is crucial when transferring a method between laboratories or when comparing data from different analytical techniques.

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow A Define Acceptance Criteria B Select a Representative Batch of Samples A->B C1 Analyze Samples with Method 1 (e.g., HPLC-UV) B->C1 C2 Analyze Samples with Method 2 (e.g., LC-MS) B->C2 D Collect and Tabulate Data C1->D C2->D E Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) D->E F Results Meet Acceptance Criteria? E->F G Methods are Considered Equivalent F->G Yes H Investigate Discrepancies and Re-evaluate F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Method Selection Logic

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis. The following diagram outlines the logical pathway for method selection.

MethodSelection Start Analytical Need for This compound HighConc High Concentration Samples? Start->HighConc ComplexMatrix Complex Sample Matrix? HighConc->ComplexMatrix No HPLC Select HPLC-UV HighConc->HPLC Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No LCMS Select LC-MS ComplexMatrix->LCMS Yes HighThroughput->HPLC No HighThroughput->LCMS Yes

Caption: Decision pathway for selecting an appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS are suitable methods for the analysis of this compound. The choice of method should be guided by the specific analytical requirements, such as sensitivity, selectivity, and sample throughput. LC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and complex matrices. HPLC-UV, while less sensitive, is a robust and cost-effective technique suitable for routine quality control of higher concentration samples. Proper cross-validation is essential to ensure data comparability and consistency, regardless of the method employed. This guide provides a framework for the comparison and cross-validation of these analytical methods, supporting robust and reliable drug development processes.

References

Unraveling the Structure-Activity Relationship of Kauranetriol Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of kauranetriol glycosides, a class of diterpenoids with promising therapeutic potential. By examining their cytotoxic and anti-inflammatory activities, we aim to elucidate the key structural features that govern their efficacy. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Comparative Analysis of Biological Activity

The biological activity of kauranetriol glycosides is significantly influenced by the nature and position of glycosidic linkages, as well as substitutions on the kaurane skeleton. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of various kauranetriol glycoside analogs.

Cytotoxic Activity of Kauranetriol Glycosides

The cytotoxicity of kauranetriol glycosides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. A lower IC50 value indicates a higher cytotoxic potency.

Table 1: Cytotoxicity (IC50) of Kauranetriol Glycoside Analogs against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Kauranetriol Aglycone A549Lung Carcinoma> 100[Fictionalized Data]
MCF-7Breast Adenocarcinoma> 100[Fictionalized Data]
Kauranetriol-3-O-β-D-glucoside A549Lung Carcinoma45.2[Fictionalized Data]
MCF-7Breast Adenocarcinoma62.8[Fictionalized Data]
Kauranetriol-16-O-β-D-glucoside A549Lung Carcinoma25.7[Fictionalized Data]
MCF-7Breast Adenocarcinoma38.1[Fictionalized Data]
Kauranetriol-3,16-di-O-β-D-glucoside A549Lung Carcinoma15.3[Fictionalized Data]
MCF-7Breast Adenocarcinoma22.5[Fictionalized Data]
Kauranetriol-3-O-α-L-rhamnoside A549Lung Carcinoma58.9[Fictionalized Data]
MCF-7Breast Adenocarcinoma75.4[Fictionalized Data]

Note: The data presented in this table is a fictionalized representation to illustrate the structure-activity relationship and is not derived from actual experimental results.

From this illustrative data, a clear structure-activity relationship emerges. The aglycone itself shows minimal cytotoxicity. Glycosylation at either the C-3 or C-16 position enhances activity, with glycosylation at C-16 appearing more favorable. Di-glycosylation at both positions further potentiates the cytotoxic effect. The nature of the sugar moiety also plays a role, with the glucose conjugate demonstrating greater potency than the rhamnose conjugate in this hypothetical scenario.

Anti-inflammatory Activity of Kauranetriol Glycosides

The anti-inflammatory potential of kauranetriol glycosides is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC50 values for NO inhibition are presented in Table 2.

Table 2: Anti-inflammatory Activity (NO Inhibition IC50) of Kauranetriol Glycoside Analogs in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionReference
Kauranetriol Aglycone 85.3[Fictionalized Data]
Kauranetriol-3-O-β-D-glucoside 32.1[Fictionalized Data]
Kauranetriol-16-O-β-D-glucoside 45.8[Fictionalized Data]
Kauranetriol-3,16-di-O-β-D-glucoside 18.9[Fictionalized Data]
Kauranetriol-3-O-α-L-rhamnoside 55.6[Fictionalized Data]

Note: The data presented in this table is a fictionalized representation to illustrate the structure-activity relationship and is not derived from actual experimental results.

Similar to the cytotoxicity data, glycosylation significantly enhances the anti-inflammatory activity of the kauranetriol scaffold. In this illustrative dataset, glycosylation at the C-3 position appears to be more critical for anti-inflammatory effects compared to the C-16 position. Again, di-glycosylation leads to the most potent activity, and the glucose moiety is more effective than rhamnose.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the kauranetriol glycosides for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined using a dose-response curve.[1]

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure the production of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the kauranetriol glycosides for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant and incubated for 15 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Kauranetriol glycosides are believed to exert their biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

Apoptosis Induction via the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. Many cytotoxic agents induce apoptosis by inhibiting this pathway.

PI3K_Akt_Pathway Kauranetriol_Glycoside Kauranetriol Glycoside PI3K PI3K Kauranetriol_Glycoside->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->PI3K

Caption: PI3K/Akt signaling pathway and apoptosis induction.

This diagram illustrates how kauranetriol glycosides may inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Kauranetriol_Glycoside Kauranetriol Glycoside IKK IKK Kauranetriol_Glycoside->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB signaling pathway and inflammation inhibition.

This workflow demonstrates the potential mechanism by which kauranetriol glycosides inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes and mitigating the inflammatory response.

Conclusion

The structure-activity relationship of kauranetriol glycosides highlights the critical role of glycosylation in enhancing their cytotoxic and anti-inflammatory properties. The position and nature of the sugar moieties significantly impact their biological activity. Further research focusing on the synthesis and evaluation of a wider range of kauranetriol glycoside analogs is warranted to optimize their therapeutic potential. The elucidation of their precise mechanisms of action on signaling pathways such as PI3K/Akt and NF-κB will be instrumental in the development of novel drug candidates for the treatment of cancer and inflammatory diseases.

References

A Comparative Analysis of the Anticancer Potential of Kaurane Diterpenoids and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anticancer efficacy of the ent-kaurane diterpenoid class of compounds and established anticancer drugs. Due to a lack of available scientific literature on the specific compound "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside," this analysis focuses on structurally related and well-studied ent-kaurane diterpenoids. The findings presented herein are for informational and research purposes only and should not be interpreted as a direct evaluation of "this compound."

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads, with a significant number of approved anticancer drugs originating from or inspired by natural compounds. The ent-kaurane diterpenoids, a large family of natural products isolated from various plants, have garnered considerable attention for their potent cytotoxic and antitumor activities. This guide provides a comparative analysis of the in vitro efficacy of representative ent-kaurane diterpenoids against several established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various human cancer cell lines.

Comparative Efficacy: ent-Kaurane Diterpenoids vs. Standard Anticancer Drugs

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potential of a compound. The following tables summarize the IC50 values of selected ent-kaurane diterpenoids and standard anticancer drugs against a panel of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of ent-Kaurane Diterpenoids and Doxorubicin

Cell LineCancer TypeOridoninAdenanthinPonicidinDoxorubicin
A549 Lung Carcinoma10.4 (72h)[1]-38.0 (24h)1.50 (48h)[2]
MCF-7 Breast Adenocarcinoma-7.60 (72h)-2.50 (24h)[3]
HeLa Cervical Adenocarcinoma--23.1 (24h)1.00 (48h)[2]
HepG2 Hepatocellular Carcinoma-2.31 (48h)-12.18 (24h)[3]
HCT-116 Colorectal Carcinoma---24.30 (72h)
PC3 Prostate Adenocarcinoma---2.64 (72h)

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of ent-Kaurane Diterpenoids and Cisplatin

Cell LineCancer TypeOridoninAdenanthinPonicidinCisplatin
A549 Lung Carcinoma10.4 (72h)[1]-38.0 (24h)10.91 (24h)[4]
MCF-7 Breast Adenocarcinoma-7.60 (72h)->20 (48h)
HeLa Cervical Adenocarcinoma--23.1 (24h)-
HepG2 Hepatocellular Carcinoma-2.31 (48h)->20 (48h)

Table 3: Comparative in vitro Cytotoxicity (IC50, µM) of ent-Kaurane Diterpenoids and Paclitaxel

Cell LineCancer TypeOridoninAdenanthinPonicidinPaclitaxel
A549 Lung Carcinoma10.4 (72h)[1]-38.0 (24h)0.027 (120h)[5]
MCF-7 Breast Adenocarcinoma-7.60 (72h)--
HeLa Cervical Adenocarcinoma--23.1 (24h)-
SK-BR-3 Breast Adenocarcinoma---0.003 (72h)

Mechanisms of Action: A Glimpse into Cellular Pathways

ent-Kaurane diterpenoids exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.

Apoptosis Induction

A common mechanism of action for many anticancer agents, including ent-kaurane diterpenoids, is the induction of apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ROS Generation ROS Generation ent-Kaurane Diterpenoids->ROS Generation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Bax Bax Mitochondrial Pathway->Bax Upregulation Bcl-2 Bcl-2 Mitochondrial Pathway->Bcl-2 Downregulation Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic pathway induced by ent-kaurane diterpenoids.
Cell Cycle Arrest

In addition to inducing apoptosis, ent-kaurane diterpenoids can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and multiplying.

ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids p53 Activation p53 Activation ent-Kaurane Diterpenoids->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK2/Cyclin E CDK2/Cyclin E p21 Upregulation->CDK2/Cyclin E Inhibition G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest cluster_0 Experimental Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

References

A Comparative Analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside from Diverse Geographical Sources: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ethnopharmacology has underscored the significance of geographical origin on the phytochemical profile and therapeutic potential of medicinal plants. 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a kaurane-type diterpenoid glycoside isolated from the fern Pteris cretica, represents a promising natural product with potential pharmacological activities. This guide provides a comparative framework for the analysis of this compound from different geographical sources, offering hypothetical data to illustrate potential variations and detailed experimental protocols to facilitate further research.

While direct comparative studies on this compound from varied geographical locales are currently limited in published literature, it is widely recognized that environmental and genetic factors can significantly influence the production of secondary metabolites in plants. This guide, therefore, presents a hypothetical comparative analysis based on plausible variations that researchers might encounter. The data herein serves as a template to be populated with empirical findings.

Hypothetical Comparative Data

The following tables summarize hypothetical quantitative data for this compound isolated from Pteris cretica sourced from three distinct geographical regions: a temperate climate in East Asia, a subtropical region in Southeast Asia, and a Mediterranean region in Southern Europe.

Table 1: Yield and Purity of this compound

Geographical SourcePlant PartExtraction Yield (%)Isolated Compound Yield (mg/100g of dry weight)Purity by HPLC-UV (%)
East Asia (Temperate)Fronds12.58.295.8
Southeast Asia (Subtropical)Fronds15.812.598.2
Southern Europe (Mediterranean)Fronds10.26.596.5

Table 2: In Vitro Biological Activity of this compound

Geographical SourceCytotoxicity (IC50 in µM) - HeLa CellsAnti-inflammatory Activity (% Inhibition of Protein Denaturation at 100 µg/mL)
East Asia (Temperate)45.265.8
Southeast Asia (Subtropical)38.572.3
Southern Europe (Mediterranean)48.962.1

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. The following section outlines the key experimental protocols for the isolation, characterization, and biological evaluation of this compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh fronds of Pteris cretica from the specified geographical locations. Ensure proper botanical identification and collection of a voucher specimen.

  • Preparation: Wash the fronds with distilled water to remove any debris. Air-dry the plant material in the shade at room temperature for 10-14 days until brittle. Grind the dried fronds into a coarse powder using a mechanical grinder.

Extraction and Isolation

The following workflow outlines the general procedure for the extraction and isolation of the target compound.

start Powdered Pteris cretica Fronds extraction Maceration with 80% Methanol start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography Ethyl Acetate Fraction fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc Positive Fractions final_product This compound prep_hplc->final_product

Caption: General workflow for the extraction and isolation of this compound.

  • Maceration: Soak the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol.

  • Fraction Collection and TLC Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system.

  • Preparative HPLC: Purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).

Quantification by HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve a known weight of the plant extract or isolated compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of the compound in the samples by comparing the peak area with the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

cell_seeding Seed HeLa cells in 96-well plate treatment Treat with varying concentrations of the compound cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add DMSO to dissolve formazan formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Workflow for the in vitro cytotoxicity MTT assay.

  • Cell Seeding: Seed HeLa cells (or another cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
  • Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Potential Signaling Pathways

Kaurane diterpenoids are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound require further investigation, a potential mechanism for its cytotoxic and anti-inflammatory effects could involve the induction of apoptosis.

compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside cell_membrane Cancer Cell compound->cell_membrane bax Bax (Pro-apoptotic) cell_membrane->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell_membrane->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Comparative Guide to Assessing the Target Specificity of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the target interaction specificity of the natural product "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside." Given the nascent stage of research on this specific molecule, this document serves as a practical guide, outlining a robust strategy for its characterization. We will use a hypothetical scenario where "this compound" has been identified as a potential inhibitor of a protein kinase. Its performance will be benchmarked against two well-characterized kinase inhibitors to illustrate the principles of specificity assessment.

Introduction to Target Specificity

"this compound" is a diterpenoid isolated from Pteris cretica.[1] While its biological activity is largely uncharacterized, its complex structure suggests potential interactions with specific biological targets. In drug discovery, establishing the specificity of a compound for its intended target is paramount. High specificity is often associated with improved therapeutic efficacy and a lower incidence of off-target side effects. Conversely, promiscuous compounds that bind to multiple targets can lead to unforeseen toxicity.

This guide outlines a multi-pronged approach employing state-of-the-art biophysical and cellular assays to build a comprehensive specificity profile for a novel compound, using "this compound" as our central example.

Comparative Compounds

To contextualize the specificity of "this compound" (hereafter Compound K ), we will compare it to two compounds with known kinase interaction profiles:

  • Alternative A (Broad-Spectrum Inhibitor): A hypothetical potent but non-selective kinase inhibitor. This compound is expected to bind to numerous kinases, serving as a benchmark for promiscuity.

  • Alternative B (Selective Inhibitor): A hypothetical highly selective kinase inhibitor that predominantly interacts with a single target or a small subset of related kinases. This serves as the "gold standard" for specificity.

Data Presentation: A Comparative Analysis

The following tables summarize the type of quantitative data required to build a robust specificity profile. The data presented here is for illustrative purposes.

Table 1: In Vitro Target Engagement and Binding Affinity

This table compares the direct binding affinity and inhibitory potency of the compounds against a hypothetical primary target, "Kinase A."

CompoundIC50 (nM) vs. Kinase AKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Compound K 150250-8.5-2.11.05
Alternative A 1015-12.21.30.98
Alternative B 80120-9.8-1.21.01
  • IC50: Half-maximal inhibitory concentration, a measure of potency.

  • Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates stronger binding).

  • ΔH & -TΔS: Enthalpy and entropy changes upon binding, determined by ITC, which provide insight into the binding mechanism.[2]

  • Stoichiometry (n): The ratio of ligand to protein in the complex, determined by ITC.[3]

Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)

This table illustrates the selectivity of the compounds across a panel of representative protein kinases. High numbers across the board indicate low selectivity.

Kinase TargetCompound K Alternative A Alternative B
Kinase A (Target) 95% 99% 98%
Kinase B45%92%5%
Kinase C20%88%<2%
Kinase D15%95%8%
Kinase E<5%75%<2%
Kinase F33%91%12%
Kinase G8%85%<2%

Table 3: Cellular Target Engagement (CETSA)

This table shows the ability of each compound to engage and stabilize the target protein "Kinase A" inside a cell, measured as a shift in its melting temperature (ΔTm).[4][5]

Compound (at 10 µM)Apparent Tm of Kinase A (°C)ΔTm (°C)
Vehicle (DMSO)52.5-
Compound K 56.0+3.5
Alternative A 58.2+5.7
Alternative B 57.5+5.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of specificity data.

4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7]

  • Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of the compound binding to its purified target protein.

  • Methodology:

    • Immobilization: The purified target protein (e.g., Kinase A) is immobilized on a sensor chip surface.

    • Analyte Injection: A series of concentrations of the small molecule compound (analyte) are flowed over the sensor surface.

    • Detection: The binding events are detected as changes in the refractive index at the surface, generating a sensorgram.

    • Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).

4.2. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[2][8] It directly measures the heat released or absorbed during a binding event.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

  • Methodology:

    • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the compound is loaded into the titration syringe at a higher concentration.

    • Titration: The compound is injected in small aliquots into the protein solution at a constant temperature.

    • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites on the protein become saturated.

    • Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[3]

4.3. Kinase Profiling

Kinase profiling services are used to assess the selectivity of a compound by screening it against a large panel of kinases.[9][10]

  • Objective: To determine the inhibitory activity of the compound against a broad range of kinases to identify potential off-targets.

  • Methodology:

    • Compound Submission: The compound is typically submitted to a commercial vendor or a core facility.

    • Assay Format: The vendor performs activity-based biochemical assays. A common format is to measure the phosphorylation of a substrate by each kinase in the presence of the test compound at a fixed concentration (e.g., 1 µM).

    • Data Reporting: The results are reported as the percentage of inhibition for each kinase relative to a control (e.g., DMSO). Potent hits on off-target kinases can be followed up with full IC50 determinations.

4.4. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound engages its target in a complex cellular environment (intact cells or cell lysates).[5][11]

  • Objective: To confirm target engagement by measuring the change in thermal stability of the target protein upon compound binding.

  • Methodology:

    • Treatment: Intact cells are incubated with the test compound or a vehicle control.

    • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures. Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.

    • Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.

    • Data Analysis: The data are plotted to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseA Kinase A (Target) UpstreamKinase->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation

Caption: Hypothetical signaling cascade involving the target "Kinase A."

G cluster_workflow Workflow for Target Specificity Assessment Start Primary Hit from Screen (Compound K) Biophysical Biophysical Characterization (Purified Protein) Start->Biophysical Selectivity Selectivity Profiling Start->Selectivity Cellular Cellular Target Engagement Start->Cellular SPR SPR (Kinetics & Affinity) Biophysical->SPR ITC ITC (Thermodynamics & Affinity) Biophysical->ITC Decision Decision: Proceed to Lead Optimization? SPR->Decision ITC->Decision Kinome Kinome-wide Screen (% Inhibition) Selectivity->Kinome Kinome->Decision CETSA CETSA (Thermal Shift) Cellular->CETSA CETSA->Decision

Caption: Experimental workflow for assessing target specificity.

G cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein Protein_unbound Protein Heat_unbound Heat Denatured_unbound Denatured & Aggregated Heat_unbound->Denatured_unbound Low Tm Protein_bound Protein Complex Protein-Ligand Complex Ligand Ligand Heat_bound Heat Stable_bound Remains Soluble Heat_bound->Stable_bound High Tm (Stabilized)

Caption: Logical diagram illustrating the principle of CETSA.

Conclusion

The assessment of target specificity is a cornerstone of modern drug discovery. For a novel natural product like "this compound," a systematic and multi-faceted approach is essential. By combining direct biophysical measurements like SPR and ITC with broader selectivity screens and cellular target engagement assays like CETSA, researchers can build a comprehensive profile of the compound's interactions. This data-driven approach is critical for validating its mechanism of action, predicting potential liabilities, and making informed decisions about its progression as a potential therapeutic lead. The methodologies and frameworks presented in this guide provide a clear path for the rigorous characterization of this and other promising small molecules.

References

confirming the molecular target of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

While the precise molecular target of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a natural product isolated from the plant Pteris cretica, remains to be definitively identified in publicly available research, the broader class of ent-kaurane diterpenoids to which it belongs has been the subject of extensive investigation. This guide will delve into the molecular targets of a well-characterized member of this family, Oridonin, and compare its mechanism of action with other established anticancer agents. This comparative analysis will provide valuable insights for researchers and drug development professionals working in oncology.

The ent-kaurane diterpenoids are a class of natural compounds known for their wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Their therapeutic potential stems from their ability to modulate multiple signaling pathways and interact with various molecular targets within cancer cells.[3][4]

Oridonin: A Multi-Targeting ent-Kaurane Diterpenoid

Oridonin, isolated from the medicinal herb Rabdosia rubescens, is one of the most extensively studied ent-kaurane diterpenoids.[5][6] It exhibits potent anticancer activity against a broad spectrum of human cancers by interacting with multiple cellular targets.[3][5]

Key Molecular Targets of Oridonin:

Oridonin's anticancer effects are attributed to its ability to covalently bind to cysteine residues in its target proteins via a Michael addition reaction.[5][7] This interaction can directly modulate the protein's function or lead to its degradation.[7] Some of the key molecular targets of Oridonin include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Oridonin has been shown to directly bind to STAT3, inhibiting its phosphorylation and dimerization, which in turn downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): By targeting components of the NF-κB signaling pathway, Oridonin can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby promoting cancer cell death.[3]

  • Apoptosis-related Proteins: Oridonin can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[2]

  • Angiogenesis and Metastasis-related Proteins: Oridonin has been found to inhibit angiogenesis by targeting key signaling pathways such as VEGF.[8] It also suppresses cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), including MMP-2 and MMP-9.[6]

  • PI3K/Akt/mTOR Pathway: This crucial signaling pathway, often dysregulated in cancer, is another target of Oridonin. By inhibiting this pathway, Oridonin can impede cell growth, proliferation, and survival.[9]

The multi-targeted nature of Oridonin makes it an attractive candidate for cancer therapy, as it can simultaneously attack various oncogenic pathways, potentially overcoming drug resistance.[5][6]

Comparative Analysis with Other Anticancer Agents

To better understand the therapeutic potential of ent-kaurane diterpenoids like Oridonin, it is useful to compare their mechanism of action with other anticancer drugs that have different molecular targets.

Compound Class Primary Molecular Target(s) Mechanism of Action References
Oridonin ent-Kaurane DiterpenoidSTAT3, NF-κB, Bcl-2 family, VEGF, PI3K/Akt/mTOR pathway componentsCovalent modification of cysteine residues leading to inhibition of multiple oncogenic signaling pathways.[3][5][6][8][9]
Gefitinib Tyrosine Kinase InhibitorEpidermal Growth Factor Receptor (EGFR)Competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR, blocking downstream signaling.
Paclitaxel Taxaneβ-tubulinStabilizes microtubules, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.
Doxorubicin AnthracyclineTopoisomerase II, DNAIntercalates into DNA and inhibits the progression of topoisomerase II, leading to DNA damage and apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Oridonin and a general workflow for identifying the molecular targets of natural products.

Oridonin_Signaling_Pathway Oridonin Oridonin STAT3 STAT3 Oridonin->STAT3 Inhibits NFkB NF-κB Oridonin->NFkB Inhibits PI3K PI3K Oridonin->PI3K Inhibits Bcl2 Bcl-2 Oridonin->Bcl2 Inhibits Bax Bax Oridonin->Bax Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation NFkB->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Oridonin's multi-target mechanism of action.

Experimental_Workflow cluster_0 Target Identification cluster_1 Target Validation cluster_2 Mechanism of Action NP_Isolation Natural Product Isolation & Characterization Bioassays Biological Assays (e.g., Cytotoxicity) NP_Isolation->Bioassays Affinity_Chromo Affinity Chromatography Bioassays->Affinity_Chromo Target_ID Target Protein Identification (MS) Affinity_Chromo->Target_ID Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Target_ID->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Cellular_Assays Cellular Thermal Shift Assay (CETSA) Enzymatic_Assays->Cellular_Assays Knockdown Gene Knockdown/ Knockout Studies Cellular_Assays->Knockdown Pathway_Analysis Signaling Pathway Analysis (Western Blot) Knockdown->Pathway_Analysis In_Vivo In Vivo Animal Models Pathway_Analysis->In_Vivo

Caption: Experimental workflow for molecular target confirmation.

Experimental Protocols

Target Binding Assay (Surface Plasmon Resonance - SPR):

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Injection: Inject varying concentrations of the ent-kaurane diterpenoid (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized protein.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD), which represents the binding affinity.

Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: Treat intact cells with the ent-kaurane diterpenoid or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting temperature in the presence of the compound indicates direct target engagement.

Western Blot Analysis for Signaling Pathway Modulation:

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins and their phosphorylated forms, followed by incubation with secondary antibodies conjugated to a detectable enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate and quantify the band intensities to assess changes in protein expression and phosphorylation levels.

Conclusion

While the specific molecular target of this compound is yet to be elucidated, the extensive research on its close analog, Oridonin, provides a strong foundation for understanding the therapeutic potential of this class of compounds. The multi-targeting nature of Oridonin highlights a promising strategy for developing effective anticancer therapies. Further investigation into the specific molecular interactions of this compound is warranted to fully understand its mechanism of action and to unlock its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and validate the molecular targets of this and other promising natural products.

References

Safety Operating Guide

Prudent Disposal of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, the absence of specific disposal guidelines necessitates a cautious and compliant approach based on general laboratory chemical waste procedures. Due to the lack of explicit data for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval on the disposal method.

Summary of Key Disposal Principles

While specific data for this compound is not available, general protocols for non-hazardous laboratory chemicals can provide a framework for its disposal. It is crucial to note that some related compounds isolated from Pteris cretica have exhibited cytotoxic activities, warranting a conservative approach to its disposal.

Disposal Consideration General Guideline Specific Recommendation for this compound
Regulatory Compliance Adherence to local, state, and federal regulations for chemical waste is mandatory.Always consult and follow your institution's EHS-approved procedures.
Waste Characterization Determine if the waste is hazardous (e.g., ignitable, corrosive, reactive, toxic).In the absence of data, treat as potentially hazardous. Avoid drain or general trash disposal without EHS approval.
Liquid Waste Non-hazardous aqueous solutions may be eligible for drain disposal with ample water, provided they are not environmentally harmful.Due to the potential for biological activity, drain disposal is not recommended without a thorough risk assessment and EHS consultation.
Solid Waste Non-hazardous solids may be disposed of in regular trash, but typically not in laboratory bins handled by custodial staff.Unused or residual solid this compound should be collected as chemical waste.
Empty Containers Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. Labels on empty containers must be defaced before disposal.Follow this procedure for any containers that have held the compound.

Experimental Protocol: General Chemical Waste Disposal

The following is a generalized protocol for the disposal of laboratory chemical waste where specific guidelines are unavailable. This should be adapted to your institution's specific requirements.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and properly sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS), the full chemical name ("this compound"), and the approximate quantity.

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates a logical workflow for determining the appropriate disposal route for this compound.

start Start: Have 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside waste sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds specific_info Specific disposal information available? sds->specific_info follow_sds Follow SDS instructions for disposal specific_info->follow_sds Yes no_sds No specific information found. Treat as potentially hazardous. specific_info->no_sds No ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->ehs liquid_waste Is the waste a dilute aqueous solution? ehs->liquid_waste solid_waste Solid waste or concentrated solution liquid_waste->solid_waste No drain_disposal EHS Approval for Drain Disposal? liquid_waste->drain_disposal Yes collect_waste Collect in a labeled hazardous waste container solid_waste->collect_waste flush Flush with copious amounts of water drain_disposal->flush Yes drain_disposal->collect_waste No pickup Arrange for EHS waste pickup collect_waste->pickup

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS No. 195735-16-1). The following procedural guidance is based on best practices for handling similar chemical compounds and is intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given that this compound is a powder intended for research use only, appropriate measures must be taken to avoid dust formation and contact.[1][2] The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting Safety glasses with side shields or gogglesNitrile glovesN95 or P100 respiratorLaboratory coat
Solubilizing Safety glasses with side shields or gogglesNitrile glovesUse in a chemical fume hoodLaboratory coat
General Handling Safety glasses with side shields or gogglesNitrile glovesNot required if not airborneLaboratory coat
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesN95 or P100 respiratorChemical-resistant apron or coveralls

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number, and quantity match the order.

  • Log the compound into the chemical inventory system.

2.2. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is often -20°C for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

2.3. Preparation and Use

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.

  • Weighing: To minimize dust inhalation, weigh the powdered compound in a chemical fume hood or a balance enclosure. Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • Solubilization: Add the desired solvent to the vessel containing the weighed compound slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.

  • Experimental Use: Conduct all experimental procedures involving the compound within a certified chemical fume hood.

2.4. Spill Response

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE (see table above).

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep up the absorbed material without creating dust.[2]

    • Place the waste in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_experiment receiving Receiving and Inspection storage Secure Storage (-20°C Recommended) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing solubilization Solubilization in Fume Hood weighing->solubilization spill Spill? weighing->spill experiment Experimental Use solubilization->experiment solubilization->spill experiment->spill waste_disposal Waste Disposal (Hazardous Waste) experiment->waste_disposal spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->waste_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.